4-Chlorobenzofuro[3,2-d]pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHSRPOYMSBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346063 | |
| Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39876-88-5 | |
| Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine, a key intermediate in the development of various biologically active compounds. The document details the primary synthetic routes, experimental protocols, and quantitative data, offering a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.
Introduction
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents. The 4-chloro derivative serves as a versatile precursor, allowing for nucleophilic substitution at the C4-position to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This guide focuses on the most common and effective method for the preparation of this compound, which involves the chlorination of a benzofuro[3,2-d]pyrimidin-4(3H)-one intermediate.
General Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the benzofuro[3,2-d]pyrimidin-4(3H)-one core, followed by a chlorination reaction to yield the final product.
Caption: General two-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of this compound and its precursors.
Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one Derivatives
This step involves the cyclization of a 3-aminobenzofuran-2-carboxamide or a related ester with a suitable one-carbon synthon, such as formamide or an aromatic aldehyde followed by cyclization.
Protocol 1: Cyclization using Formamide [1]
-
Reaction Setup: In a three-necked flask, add 3-amino-5-nitro-2-benzofuran acid ethyl ester (80.3 mmol).
-
Reagent Addition: Add formamide (152 mL) to the flask at room temperature with stirring.
-
Heating: Heat the mixture to 135 °C for 4 hours, then increase the temperature to 170 °C and maintain for an additional 4 hours.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water (400 mL).
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the 8-nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one.
Protocol 2: Condensation with Aromatic Aldehydes [2]
-
Reaction Setup: Prepare a mixture of 3-amino-5-bromo-benzofuran-2-carboxamide (0.002 mol) in ethanol (10 mL).
-
Reagent Addition: Add the desired aromatic aldehyde (0.002 mol) and a catalytic amount of concentrated hydrochloric acid (0.05 mL).
-
Heating: Heat the reaction mixture for 4 hours.
-
Isolation: The product, a 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one, precipitates upon cooling and can be isolated by filtration.
Synthesis of this compound Derivatives
This is the crucial chlorination step where the hydroxyl group of the pyrimidinone is replaced by a chlorine atom.
Protocol 3: Chlorination using Phosphorus Oxychloride (POCl₃) [1][2]
-
Reaction Setup: To the benzofuro[3,2-d]pyrimidin-4(3H)-one derivative (e.g., 8-nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one, 2.16 mmol), add phosphorus oxychloride (POCl₃, 4.1 mL or 2 mL for other derivatives).
-
Heating: Heat the mixture to reflux and maintain for 1 to 12 hours, depending on the substrate. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by crystallization, typically from a solvent system like benzene and petroleum ether.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of representative benzofuro[3,2-d]pyrimidin-4(3H)-one and this compound derivatives.
Table 1: Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one Derivatives
| Starting Material | Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) |
| 3-Amino-5-nitro-2-benzofuran acid ethyl ester | 8-Nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one | 74.8 | 220-225 | 8.25-8.28 (d, J=9.20 Hz, 1H), 8.70-8.72 (dd, J=2.30 Hz, 1H), 9.05-9.06 (d, J=2.30 Hz, 1H), 9.19 (s, 1H) |
Data sourced from the Asian Journal of Chemistry.[1]
Table 2: Synthesis of this compound Derivatives
| Starting Material | Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) |
| 8-Nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one | 4-Chloro-8-nitrobenzofuro[3,2-d]pyrimidine | 74 | 195-200 | 8.25-8.28 (d, J=9.20 Hz, 1H), 8.70-8.72 (dd, J=2.30 Hz, 1H), 9.05-9.06 (d, J=2.30 Hz, 1H), 9.19 (s, 1H) |
| 8-Bromo-2-(phenyl substituted)benzofuro[3,2-d]pyrimidin-4(3H)-one | 8-Bromo-4-chloro-2-(phenyl substituted)benzofuro[3,2-d]pyrimidine | - | - | - |
Data for the nitro derivative sourced from the Asian Journal of Chemistry.[1] The synthesis of the bromo derivative is described, but specific yield and spectral data are not provided in the abstract.[2]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a straightforward and efficient process, primarily relying on the chlorination of the corresponding pyrimidinone precursor. This key intermediate provides a valuable platform for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical entity in their drug discovery and development endeavors.
References
In-Depth Technical Guide to the Chemical Properties of 4-Chlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Chlorobenzofuro[3,2-d]pyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a heterocyclic compound featuring a fused benzofuran and pyrimidine ring system. The presence of a chlorine atom at the 4-position of the pyrimidine ring imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂O | Inferred from structure |
| Molecular Weight | 204.62 g/mol | Inferred from structure |
| Melting Point | 146 °C | [cite: ] |
| Physical Appearance | Solid | [cite: ] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the chlorination of its precursor, benzofuro[3,2-d]pyrimidin-4(3H)-one. This transformation is typically achieved by heating the pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), a common and effective method for this type of conversion.[1][2]
The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one
A common method for the synthesis of the benzofuro[3,2-d]pyrimidin-4(3H)-one precursor involves the cyclization of 3-aminobenzofuran-2-carboxamide with formamide.
-
Reactants: 3-aminobenzofuran-2-carboxamide, Formamide.
-
Procedure: A mixture of 3-aminobenzofuran-2-carboxamide in an excess of formamide is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield benzofuro[3,2-d]pyrimidin-4(3H)-one.
Step 2: Chlorination of Benzofuro[3,2-d]pyrimidin-4(3H)-one
-
Reactants: Benzofuro[3,2-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure: Benzofuro[3,2-d]pyrimidin-4(3H)-one is suspended in an excess of phosphorus oxychloride. The mixture is heated at reflux for 1-2 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound. The solid is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or benzene.[1][2]
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the fused pyrimidine ring.
¹³C NMR: The carbon NMR spectrum would display resonances for the carbon atoms of the fused heterocyclic system. The carbon atom attached to the chlorine (C-4) would likely appear in the downfield region of the spectrum.
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic rings. The C-Cl stretching vibration is also expected, typically appearing in the fingerprint region.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of benzofuro[3,2-d]pyrimidine and related furo[2,3-d]pyrimidine derivatives has demonstrated significant potential in medicinal chemistry, particularly as anticancer agents.[3] These compounds are often investigated as inhibitors of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition: The furo[2,3-d]pyrimidine scaffold is recognized as a bioisostere of purines, suggesting its potential to interact with the ATP-binding sites of protein kinases.[4] Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been extensively reviewed as kinase inhibitors. This suggests that this compound and its derivatives could potentially target a range of kinases involved in oncogenic signaling pathways.
PARP-1 Inhibition: Recent studies have highlighted derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair. The mechanism of action involves the inhibition of DNA single-strand break repair, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.[5]
Proposed Signaling Pathway: PARP-1 Inhibition
Caption: Potential mechanism of action via PARP-1 inhibition.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its reactivity at the 4-position allows for the synthesis of a diverse range of derivatives. Based on the biological activities of related compounds, future research into this compound and its analogues as kinase inhibitors and PARP-1 inhibitors is warranted. Further detailed characterization of the parent compound and its derivatives will be crucial for advancing its application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chlorobenzofuro[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Chlorobenzofuro[3,2-d]pyrimidine. Due to the limited availability of direct spectroscopic data for this specific compound in published literature, this guide presents a detailed analysis of closely related benzofuro[3,2-d]pyrimidine derivatives to infer the expected spectral characteristics. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this class of compounds.
Predicted Spectroscopic Data for this compound
Based on the analysis of spectroscopic data from structurally similar compounds, the following are the predicted key spectral features for this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.80 - 9.20 (s, 1H) | Pyrimidine-H |
| 7.50 - 8.00 (m, 4H) | Aromatic-H (Benzofuran) |
Predictions are based on data from analogous compounds and general spectroscopic principles.
Table 2: Predicted Key IR Absorption Bands and Mass Spectrometry Data for this compound
| Infrared (IR) Spectroscopy (Predicted) | Mass Spectrometry (MS) (Predicted) |
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3150 | Aromatic C-H stretch |
| 1600-1650 | C=N stretch (pyrimidine ring) |
| 1500-1580 | C=C stretch (aromatic rings) |
| 1000-1250 | C-O stretch (furan ring) |
| 700-800 | C-Cl stretch |
Spectroscopic Data of Analogous Benzofuro[3,2-d]pyrimidine Derivatives
The following tables summarize the available spectroscopic data for various substituted benzofuro[3,2-d]pyrimidine derivatives, which form the basis for the predictions for the 4-chloro analog.
Table 3: Spectroscopic Data for 4-(4-chlorophenyl)-8-nitro[1]benzofuro[3,2-d]pyrimidine-2-thiol
| Spectroscopic Technique | Data |
| IR (KBr, cm⁻¹) | 3466 (-NH), 3352 (-NH), 2924 (-SH), 1635 (-C=N), 1512 (-NO₂), 736 (-C-Cl) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.38-8.40 (s, 1H, Ar-H), 7.42-8.24 (d, 6H, Ar-H), 2.84-2.91 (s, 1H, SH) |
| Mass Spectrum (m/z) | 358 [M+1]⁺ |
Data sourced from the Indian Journal of Pharmaceutical Sciences.[1]
Table 4: NMR Spectral Data for N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine
| ¹H NMR (DMSO-d₆, 500 MHz, δ ppm) | ¹³C NMR (DMSO-d₆, 125 MHz, δ ppm) |
| 10.12 (s, 1H, N-H) | 152.79 |
| 8.64 (s, 1H, pyrimidine-H) | 149.31 |
| 8.33 (s, 1H, Ar-H) | 148.56 |
| 7.90-7.92 (d, J = 9.20 Hz, 1H, Ar-H) | 148.09 |
| 7.52-7.53 (d, J = 9.15 Hz, 1H, Ar-H) | 144.80 |
| 7.31-7.34 (t, J = 8.00 Hz, 1H, Ar-H) | 139.21 |
| 7.23-7.25 (d, J = 8.60 Hz, 1H, Ar-H) | 138.02 |
| 7.20 (s, 1H, Ar-H) | 136.00 |
| 7.02 (q, J = 2.30 Hz, 1H, Ar-H) | 131.00, 129.46, 129.10, 128.96, 127.92, 127.62, 127.33, 126.56, 121.80, 118.04, 113.19, 102.84, 55.29 |
Data sourced from a study on the synthesis and crystal structure of a benzofuro[3,2-d]pyrimidine derivative.[2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of benzofuro[3,2-d]pyrimidine derivatives, based on methodologies reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or measured using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzofuro[3,2-d]pyrimidine derivative.
Caption: General workflow for synthesis and spectroscopic analysis.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical relationship between different spectroscopic techniques in elucidating the structure of a molecule like this compound.
Caption: Interplay of spectroscopic techniques for structural analysis.
References
A Technical Guide to 4-Chlorobenzofuro[3,2-d]pyrimidine (CAS No. 39876-88-5): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chlorobenzofuro[3,2-d]pyrimidine (CAS No. 39876-88-5), a key heterocyclic intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a general synthetic protocol, and explores the significant therapeutic applications of its derivatives, particularly in the realms of oncology and microbiology. The information is presented to support further research and development in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a versatile building block in synthetic organic chemistry. Its core structure, a fusion of benzofuran and pyrimidine rings, is a recognized pharmacophore. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.
| Property | Value | Reference |
| CAS Number | 39876-88-5 | |
| Molecular Formula | C₁₀H₅ClN₂O | |
| Molecular Weight | 204.62 g/mol | |
| IUPAC Name | 4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
| Synonyms | This compound |
Synthesis
The synthesis of this compound is typically achieved through the chlorination of the corresponding benzofuro[3,2-d]pyrimidin-4(3H)-one. This reaction is a common method for converting a hydroxyl group on a pyrimidine ring to a chlorine atom, thereby activating the position for further functionalization.
Experimental Protocol: General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of substituted 4-chlorobenzofuro[3,2-d]pyrimidines.[2]
Materials:
-
Benzofuro[3,2-d]pyrimidin-4(3H)-one (or a substituted derivative)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Benzene
-
Petroleum ether
Procedure:
-
A mixture of the appropriate benzofuro[3,2-d]pyrimidin-4(3H)-one (0.00032 mol) and phosphorus oxychloride (2 ml) is prepared in a round-bottom flask.[2]
-
The reaction mixture is heated under reflux for 1 hour.[2]
-
After heating, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then carefully poured onto crushed ice with stirring.[2]
-
The solid precipitate that forms is collected by filtration.
-
The collected solid is washed with water.[2]
-
The crude product is then purified by crystallization from a mixture of benzene and petroleum ether to yield the this compound derivative.[2]
Visualization of the Synthetic Workflow:
Biological Activities and Therapeutic Potential
The benzofuro[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The ability to modify the 4-position of this compound allows for the development of potent and selective therapeutic agents.
Anticancer Activity
Derivatives of benzofuro[3,2-d]pyrimidine have shown significant potential as anticancer agents. A notable mechanism of action is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.
Quantitative Data on Anticancer Activity:
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| Derivative 19c | PARP-1 | 0.026 | - | [3] |
| Derivative 19c | Cytotoxicity | 4.98 | SK-OV-3 | [3] |
| Olaparib (Reference) | PARP-1 | - | - | [3] |
| Olaparib (Reference) | Cytotoxicity | >50 | SK-OV-3 | [3] |
| Unsubstituted Parent Pyrimidine | Cytotoxicity | 0.3-0.64 | P388 | [4] |
| Methoxylated Derivatives | Cytotoxicity | 0.3-0.64 | P388 | [4] |
| Cyclohexyl Derivative | Cytotoxicity | 0.3-0.64 | P388 | [4] |
Signaling Pathway: PARP-1 Inhibition in Cancer Therapy
Antimicrobial Activity
Various derivatives of benzofuro[3,2-d]pyrimidine have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This is a general protocol for assessing the antimicrobial activity of synthesized compounds.
Materials:
-
Nutrient agar medium
-
Bacterial or fungal cultures (e.g., S. aureus, E. coli, C. albicans)
-
Synthesized benzofuro[3,2-d]pyrimidine derivatives
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar surface with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in DMSO) to the wells.
-
Add a standard antibiotic/antifungal to one well and DMSO to another as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Visualization of the Antimicrobial Assay Workflow:
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this compound class. Further exploration of structure-activity relationships and mechanism of action studies are warranted to develop clinically viable drug candidates based on the benzofuro[3,2-d]pyrimidine core. This guide serves as a foundational resource for researchers embarking on such endeavors.
References
- 1. 4-chloro-2-Methylbenzofuro<3,2-d>pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
"initial screening of 4-Chlorobenzofuro[3,2-d]pyrimidine analogs"
An In-depth Technical Guide to the Initial Screening of 4-Chlorobenzofuro[3,2-d]pyrimidine Analogs
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds. Its derivatives have garnered significant interest due to their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This technical guide provides a comprehensive overview of the initial screening process for novel analogs derived from this core structure, including detailed experimental protocols, data presentation, and workflow visualizations.
Synthesis of the this compound Intermediate
The foundational step in the screening process is the synthesis of the this compound intermediate. This is typically achieved through the chlorination of a benzofuro[3,2-d]pyrimidin-4(3H)-one precursor.
Experimental Protocol: Synthesis of this compound
A general and widely adopted procedure for the synthesis of the 4-chloro intermediate involves the following steps[1]:
-
Starting Material : Begin with the appropriate 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine derivative[1].
-
Chlorination : A mixture of the benzofuro[3,2-d]pyrimidin-4(3H)-one (0.00032 mol) and phosphorus oxychloride (POCl₃, 2 ml) is prepared[1].
-
Reaction : The reaction mixture is heated for approximately 1 hour[1].
-
Work-up : After heating, the mixture is cooled to room temperature and then carefully poured onto ice[1].
-
Isolation : The solid that separates out is collected by filtration, washed thoroughly with water, and then crystallized from a suitable solvent system like benzene and petroleum ether to yield the this compound analog[1].
The resulting 4-chloro position is highly reactive and susceptible to nucleophilic displacement, allowing for the introduction of various amines and other functional groups to generate a library of diverse analogs for screening[1].
Initial Biological Screening Workflow
The initial screening of the synthesized analogs typically involves a tiered approach, starting with broad cytotoxicity assays, followed by more specific functional assays based on the desired therapeutic target.
Caption: General workflow for the initial screening of this compound analogs.
Anticancer Activity Screening
A primary focus for this class of compounds is their potential as anticancer agents. Initial screening typically involves evaluating the cytotoxicity of the analogs against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS/CCK8)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds:
-
Cell Culture : Human cancer cell lines (e.g., HepG2, HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂[2][3].
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere for 24 hours[4].
-
Compound Treatment : The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours[4].
-
Cell Viability Assessment :
-
MTT Assay : After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.
-
MTS Assay : An MTS reagent is added to each well, and after incubation, the absorbance is read directly[4].
-
CCK8 Assay : A CCK8 solution is added, and the absorbance is measured after a short incubation period[2].
-
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to control (untreated) cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve[4].
Data Presentation: Cytotoxicity of Benzofuro[3,2-d]pyrimidine Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4a | HepG2 | 0.70 | [2] |
| 5a | A459 | 0.8 | [2] |
| 19c | SK-OV-3 | 4.98 | [5] |
Note: The table presents a selection of reported cytotoxicity data for benzofuro[3,2-d]pyrimidine analogs to illustrate the potential potency of this scaffold.
Kinase Inhibition Screening
Many pyrimidine-based heterocyclic compounds are designed as kinase inhibitors due to their structural similarity to the adenine ring of ATP[6][7]. Therefore, screening for kinase inhibitory activity is a logical step.
Caption: Simplified PI3K signaling pathway, a target for benzofuro[3,2-d]pyrimidine kinase inhibitors.
Experimental Protocol: PI3 Kinase p110α Inhibition Assay
A common method for assessing kinase inhibition is through in vitro enzyme assays:
-
Enzyme and Substrate : Recombinant PI3 kinase p110α enzyme and its substrate (e.g., phosphatidylinositol) are used.
-
Compound Incubation : The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : The product of the kinase reaction (e.g., phosphatidylinositol-3-phosphate) is detected and quantified, often using luminescence-based or fluorescence-based methods.
-
Data Analysis : The inhibitory activity is calculated, and the IC₅₀ value is determined. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3 kinase p110α[8].
Data Presentation: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 2a | p110α | 1.4 | [8] |
| 10e | p110α | ~0.0035 (approx.) | [8] |
| 19c | PARP-1 | 0.026 | [5] |
Note: Data for structurally related furo[3,2-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives are shown to highlight the potential of the core structure.
Antimicrobial Activity Screening
The fused pyrimidine scaffold is also known to exhibit antimicrobial properties[9][10][11].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method:
-
Microorganism Culture : Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured in their respective growth media[1].
-
Compound Dilution : Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation : A standardized suspension of the microorganism is added to each well containing the test compound.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi)[9].
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[10].
Data Presentation: Antimicrobial Activity
| Compound Class | Organism | Activity | Reference |
| Benzofuro pyrimidine derivatives | S. aureus, E. coli, C. albicans | Active | [1] |
| Dihydropyrimidine derivatives | E. coli, P. aeruginosa, S. aureus | Significant (MIC = 32, 64 µg/ml) | [10] |
Conclusion
The initial screening of this compound analogs is a systematic process that begins with the versatile 4-chloro intermediate. A well-structured workflow involving parallel screening for anticancer, kinase inhibitory, and antimicrobial activities allows for the efficient identification of lead compounds. The protocols and data presented in this guide, drawn from research on this and structurally related scaffolds, provide a solid foundation for researchers entering this promising area of drug discovery. Further optimization and structure-activity relationship (SAR) studies on the identified hits can lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 10. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
"mechanism of action of benzofuro[3,2-d]pyrimidine compounds"
An In-depth Technical Guide on the Mechanism of Action of Benzofuro[3,2-d]pyrimidine Compounds
Introduction
Benzofuro[3,2-d]pyrimidine, a heterocyclic compound featuring a fused benzene, furan, and pyrimidine ring system, represents a privileged scaffold in medicinal chemistry. Derivatives of this core structure have garnered significant attention from researchers due to their broad spectrum of biological activities. These activities include potent antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural similarity of the benzofuro[3,2-d]pyrimidine core to endogenous purines allows these compounds to interact with a variety of biological targets, particularly those involved in cell proliferation and survival pathways, such as protein kinases and DNA repair enzymes.[2][4][5] This guide provides a detailed examination of the molecular mechanisms through which benzofuro[3,2-d]pyrimidine compounds exert their therapeutic effects, with a primary focus on their anticancer activities.
Primary Anticancer Mechanisms of Action
The anticancer effects of benzofuro[3,2-d]pyrimidine derivatives are multifaceted, arising from their ability to interfere with several critical cellular processes. The primary mechanisms identified include the inhibition of DNA repair enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), modulation of protein kinase signaling cascades, and the induction of programmed cell death (apoptosis) and cell cycle arrest.
PARP-1 Inhibition and DNA Damage Repair
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[6] In cancer therapy, inhibiting PARP-1 in tumors with existing DNA repair defects (like BRCA mutations) leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), leading to cell death through a process known as synthetic lethality.
Certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been identified as potent PARP-1 inhibitors.[6] For instance, compound 19c , which incorporates a thiosemicarbazone moiety, demonstrated significantly more potent inhibitory activity against PARP-1 and higher selectivity over PARP-2 compared to the clinically used inhibitor, Olaparib.[6] Mechanistic studies revealed that by inhibiting PARP-1, compound 19c obstructs the repair of DNA single-strand breaks, leading to an accumulation of DNA double-strand breaks and ultimately triggering the mitochondrial pathway of apoptosis in cancer cells.[6]
Table 1: PARP-1 Inhibitory Activity and Cytotoxicity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives [6]
| Compound | PARP-1 IC₅₀ (μM) | PARP-2 IC₅₀ (μM) | PARP-2/PARP-1 Selectivity | SK-OV-3 Cell IC₅₀ (μM) |
|---|---|---|---|---|
| 19b | 0.041 | 2.13 | 51.95 | 7.35 |
| 19c | 0.026 | 2.21 | 85.19 | 4.98 |
| Olaparib | 0.053 | 0.18 | 3.40 | 6.87 |
A common method to determine PARP-1 inhibitory activity is a colorimetric or fluorometric assay.
-
Preparation: Recombinant human PARP-1 enzyme, activated DNA (containing single-strand breaks), and NAD⁺ are prepared in an assay buffer.
-
Reaction: The benzofuro[3,2-d]pyrimidine compound at various concentrations is pre-incubated with the PARP-1 enzyme in a 96-well plate.
-
Initiation: The reaction is initiated by adding a mixture of NAD⁺ and activated DNA to each well. The plate is incubated to allow the PARP-1-catalyzed poly(ADP-ribosyl)ation reaction to proceed.
-
Detection: The amount of NAD⁺ consumed is quantified. This is often done by adding an enzyme (e.g., alcohol dehydrogenase) that cycles the remaining NAD⁺, leading to the production of a colored or fluorescent product.
-
Analysis: The signal is inversely proportional to the PARP-1 activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[5] Fused pyrimidine systems, including furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, have been explored as potential kinase inhibitors.[4][7] Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that control cell growth and proliferation.[7][8]
For example, a series of furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects.[8][9] Compound 4a (a furo[2,3-d]pyrimidine) showed potent activity against the HepG2 human liver cancer cell line with a very low IC₅₀ value.[7][8] While specific kinase targets for many benzofuro[3,2-d]pyrimidines are still under investigation, related benzofuran scaffolds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] This suggests that kinase inhibition is a probable mechanism of action for this class of compounds.
Table 2: Cytotoxicity and Kinase Inhibitory Activity of Selected Compounds
| Compound | Class | Target(s) | Activity Metric | Value | Cell Line | Reference |
|---|---|---|---|---|---|---|
| 4a | Furo[2,3-d]pyrimidine | Antitumor | IC₅₀ | 0.70 µM | HepG2 | [7][8] |
| 8i | Furo[2,3-d]pyrimidine | RON, ABL, GSK3α | Inhibition Rate | 20-40% at 1 µM | N/A | [9] |
| 3 | Benzofuran Nitrile | EGFR TK | IC₅₀ | 0.93 µM | N/A | [10] |
| 11 | Benzofuran Nitrile | EGFR TK | IC₅₀ | 0.81 µM | N/A |[10] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the benzofuro[3,2-d]pyrimidine compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Benzofuran-containing compounds, including benzofuro[3,2-d]pyrimidines, have been shown to exert their effects through these mechanisms.[10][11][12]
Studies have demonstrated that these compounds can trigger apoptosis through both p53-dependent and p53-independent pathways.[11][13] For example, a novel benzofuran derivative, Benfur, was shown to induce apoptosis in p53-positive cells by activating caspase-3.[11] Other benzofuran derivatives were found to significantly increase the levels of caspase-3, a key executioner caspase in the apoptotic cascade, leading to programmed cell death.[10]
In addition to apoptosis, these compounds can cause cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Flow cytometry analysis has shown that treatment with benzofuran derivatives can lead to an accumulation of cells in the G2/M phase or G1 phase of the cell cycle.[10][14] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[14]
Table 3: Effects of Benzofuran-based Compounds on Apoptosis and Cell Cycle
| Compound | Effect | Metric | Result | Cell Line | Reference |
|---|---|---|---|---|---|
| 3 (Benzofuran Nitrile) | Apoptosis Induction | Caspase-3 Level | 5.7-fold increase | HCT-116 | [10] |
| 11 (Benzofuran Nitrile) | Apoptosis Induction | Caspase-3 Level | 7.3-fold increase | HCT-116 | [10] |
| 11 (Benzofuran Nitrile) | Cell Cycle Arrest | Phase Arrest | G2/M Phase | HCT-116 | [10] |
| SUD (Benzoylurea) | Cell Cycle Arrest | Phase Arrest | G2 Phase | MCF-7 | [14] |
| SUD (Benzoylurea) | Cell Cycle Arrest | Phase Arrest | G1 Phase | BGC-823 | [14] |
| 4 (Pyrido[2,3-d]pyrimidine)| Apoptosis Induction | Total Apoptosis | 36.14% | MCF-7 |[15] |
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a predetermined time.
-
Harvesting: Both adherent and floating cells are collected, washed with cold Phosphate-Buffered Saline (PBS).
-
Staining: Cells are resuspended in Annexin V Binding Buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells) are added.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by a flow cytometer.
-
Data Analysis: The cell population is quantified into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Conclusion
The benzofuro[3,2-d]pyrimidine scaffold is a versatile platform for the development of potent therapeutic agents, particularly in oncology. The mechanism of action for these compounds is complex and appears to involve the simultaneous modulation of multiple critical cellular pathways. Key mechanisms include the inhibition of PARP-1, leading to catastrophic DNA damage in cancer cells, the suppression of pro-survival signaling through the inhibition of protein kinases, and the direct induction of cell death via apoptosis and cell cycle arrest. The ability of a single molecular entity to engage several distinct targets highlights the therapeutic potential of this chemical class and provides a strong rationale for its continued exploration in drug discovery and development programs. Further research to elucidate specific kinase targets and explore synergistic combinations will be crucial for translating the promise of benzofuro[3,2-d]pyrimidine derivatives into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Screening of Synthetic Benzofuran “3,4-Dihydro 4-Oxo-Benzofuro (3,2-d) Pyrimidine-2-Propionic Acid” for Anti-infl ammatory Activity in Acute Models of Infl ammation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 4-Chlorobenzofuro[3,2-d]pyrimidine and its Analogs: A Technical Overview for Drug Discovery Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in vitro biological activities, and mechanistic insights of the 4-Chlorobenzofuro[3,2-d]pyrimidine scaffold and its derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways.
The benzofuro[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a variety of biological targets. The introduction of a chlorine atom at the 4-position creates an electrophilic center, making this compound a versatile intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications. While detailed in vitro studies on the specific parent compound, this compound, are not extensively available in public literature, a wealth of data exists for its closely related analogs. These studies indicate that this class of compounds frequently exhibits potent anticancer and enzyme-inhibitory activities. This guide consolidates the available in vitro data on these structural analogs to provide a comprehensive understanding of the potential of the this compound scaffold.
Quantitative Biological Activity Data
The in vitro biological activities of various benzofuro[3,2-d]pyrimidine derivatives and other structurally related chloro-substituted fused pyrimidines are summarized below. The data highlights their potential as anticancer agents and enzyme inhibitors.
Anticancer Cytotoxicity
The following table presents the 50% inhibitory concentration (IC50) values of representative compounds against a panel of human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one | Thiosemicarbazone analog (19c) | SK-OV-3 (Ovarian) | 4.98 | [1] |
| Benzofuro[3,2-b]pyridine | 2,4-dichloro-diphenyl derivative (14) | HCT15 (Colon) | Low micromolar | [2] |
| Pyrido[3,4-d]pyrimidine | N4-(4-Chlorophenyl) derivative (13) | UO31 (Renal) | Growth Inhibition | [3] |
| Pyrazolo[3,4-d]pyrimidine | N5-2-(4-halophenyl) acetamide (4a) | HCT116 (Colon) | Not specified | [4] |
| Pyrazolo[3,4-d]pyrimidine | N5-2-(4-halophenyl) acetamide (4a) | HepG2 (Liver) | Not specified | [4] |
| Pyrido[2,3-d]pyrimidine | Derivative 4 | MCF-7 (Breast) | 0.57 | [5] |
| Pyrido[2,3-d]pyrimidine | Derivative 4 | HepG2 (Liver) | 1.13 | [5] |
| Pyrido[2,3-d]pyrimidine | Derivative 11 | MCF-7 (Breast) | 1.31 | [5] |
| Pyrido[2,3-d]pyrimidine | Derivative 11 | HepG2 (Liver) | 0.99 | [5] |
Enzyme Inhibitory Activity
Several derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been evaluated for their inhibitory effects on specific enzymes implicated in cancer progression.
| Compound Class | Derivative | Target Enzyme | IC50 | Reference |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one | Thiosemicarbazone analog (19c) | PARP-1 | 0.026 µM | [1] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 4-Morpholino derivative (2a) | PI3K p110alpha | 1.4 µM | [6] |
| Pyrazolo[3,4-d]pyrimidine | N5-2-(4-halophenyl) acetamide (4a) | CDK2 | 0.21 µM | [4] |
| Pyrido[2,3-d]pyrimidine | Derivative 4 | PIM-1 Kinase | 11.4 nM | [5] |
| Pyrido[2,3-d]pyrimidine | Derivative 10 | PIM-1 Kinase | 17.2 nM | [5] |
| Benzofuro[3,2-d]pyrimidine | Three derivatives | Protein Kinase C (CaPkc1) | Inhibition at 100 µM |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed in the evaluation of benzofuro[3,2-d]pyrimidine derivatives.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol (Example for a generic kinase):
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable reaction buffer.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Poly (ADP-ribose) polymerase-1 (PARP-1).
Protocol:
-
Assay Principle: The assay typically utilizes a 96-well plate coated with histones and containing activated DNA.
-
Reaction Mixture: The reaction buffer includes biotinylated NAD+, activated PARP-1 enzyme, and the test compound at various concentrations.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone proteins using NAD+ as a substrate.
-
Detection: The incorporated biotinylated ADP-ribose polymers are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.
-
Signal Measurement: The absorbance of the resulting color is measured, which is proportional to the PARP-1 activity.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibitory activity.
Visualizations of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro evaluation of this compound and its analogs.
References
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis, and evaluation of novel 2,4-Chloro- and Hydroxy-Substituted diphenyl Benzofuro[3,2-b]Pyridines: Non-intercalative catalytic topoisomerase I and II dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of the 4-Chlorobenzofuro[3,2-d]pyrimidine Scaffold: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the therapeutic potential of derivatives of the 4-Chlorobenzofuro[3,2-d]pyrimidine core structure. This versatile heterocyclic scaffold has emerged as a promising foundation for the development of novel therapeutic agents, particularly in the fields of oncology and antimicrobial research. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of the mechanisms of action, potential therapeutic targets, and relevant experimental data associated with this compound class.
The this compound moiety itself is primarily a reactive intermediate, serving as a crucial building block for the synthesis of a diverse range of 4-substituted derivatives. It is the nature of the substituent at the 4-position that largely dictates the biological activity and therapeutic targeting of the final compound. Investigations have revealed that these derivatives exhibit significant potential as inhibitors of key cellular processes involved in cancer progression and microbial survival.
Key Therapeutic Areas and Molecular Targets
The primary therapeutic avenues for benzofuro[3,2-d]pyrimidine derivatives are oncology and infectious diseases. In cancer, these compounds have demonstrated efficacy against a variety of cell lines, operating through mechanisms that include kinase inhibition and induction of cell cycle arrest. As antimicrobial agents, they have shown activity against both bacterial and fungal pathogens.
Anticancer Activity
The anticancer properties of benzofuro[3,2-d]pyrimidine derivatives are linked to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
1. Kinase Inhibition:
A significant body of research points towards receptor tyrosine kinases (RTKs) as a primary target class for this scaffold.[1] As bioisosteres of purine, the fused heterocyclic system can effectively compete with ATP for binding to the kinase domain.[2][3] Molecular docking studies have further elucidated the potential binding modes of these compounds within the ATP-binding pocket of RTKs.[1]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of the related benzofuro[2,3-d]pyrimidine scaffold have shown potent inhibitory effects against EGFR tyrosine kinase, with IC50 values in the nanomolar range.[4] Specifically, N-substituted benzofuro[2,3-d]pyrimidine-4-amines have demonstrated excellent antiproliferative activity against cancer cell lines overexpressing EGFR.[4]
-
Other Kinases: The broader class of fused pyrimidines has been extensively explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), suggesting that derivatives of the benzofuro[3,2-d]pyrimidine core may also target multiple kinases.[5][6]
2. PARP-1 Inhibition:
Recent studies have identified benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as novel and potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[7] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations. Certain derivatives exhibited superior inhibitory activity and selectivity for PARP-1 over PARP-2 compared to the approved drug Olaparib.[7] The proposed mechanism involves the inhibition of DNA single-strand break repair, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis through the mitochondrial pathway.[7]
3. Cell Cycle Arrest:
Benzofuran derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation.[8] Specifically, some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle.[8][9] This cell cycle arrest can be mediated through a p53-dependent pathway, involving the upregulation of p21 and downregulation of cyclin B.[9][10]
Antimicrobial Activity
Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12] While the exact mechanisms are still under investigation for many derivatives, molecular docking studies suggest that these compounds may act by inhibiting essential microbial enzymes.[13] For instance, some benzofuran derivatives containing a pyrimidine moiety have been proposed as potential inhibitors of glucosamine-6-phosphate synthase, an enzyme crucial for microbial cell wall biosynthesis.[13] The antimicrobial efficacy is often enhanced by the presence of electron-withdrawing groups on the benzoyl moiety and the lipophilic nature of the pyrimidine ring.[11]
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer activity of representative benzofuro[3,2-d]pyrimidine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a (a furo[2,3-d]pyrimidine) | HepG2 (Liver) | 0.70 | [1][14] |
| 5a (a furo[2,3-d]pyrimidine) | A549 (Lung) | 0.8 | [1] |
| 12c (a benzofuro[3,2-d]pyrimidine) | HepG2 (Liver) | > 50 | [14] |
| 12c (a benzofuro[3,2-d]pyrimidine) | Bel-7402 (Liver) | > 50 | [14] |
| 12c (a benzofuro[3,2-d]pyrimidine) | HeLa (Cervical) | > 50 | [14] |
Table 2: PARP-1 Inhibitory Activity and Cytotoxicity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives
| Compound ID | PARP-1 IC50 (µM) | PARP-2/PARP-1 Selectivity | SK-OV-3 IC50 (µM) | Reference |
| 19c | 0.026 | 85.19-fold over Olaparib | 4.98 | [7] |
| Olaparib | Not Reported | Not Applicable | > 5.0 | [7] |
Table 3: Antiproliferative Activity of N-substituted Benzofuro[2,3-d]pyrimidine-4-amines
| Compound ID | EGFR Tyrosine Kinase IC50 (nM) | A431 GI50 (µM) | A549 GI50 (µM) | Reference |
| 5h | 1.7 | 5.1 | 12.3 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of anticancer activity via Receptor Tyrosine Kinase (RTK) inhibition.
Caption: Simplified signaling pathway for p53-dependent cell cycle arrest and apoptosis.
Caption: A generalized workflow for assessing the in vitro anticancer activity of test compounds.
Detailed Experimental Protocols
Synthesis of 4-Substituted Benzofuro[3,2-d]pyrimidine Derivatives
The general synthetic route to 4-substituted benzofuro[3,2-d]pyrimidines commences with the cyclization of a substituted 3-aminobenzofuran-2-carboxamide with an appropriate aldehyde or orthoester to form the 4-oxobenzofuro[3,2-d]pyrimidine intermediate.[12] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the pivotal this compound.[11][12] Subsequent nucleophilic substitution at the C4 position with various amines, hydrazines, or other nucleophiles affords the final, biologically active derivatives.[11]
General Procedure for Nucleophilic Substitution: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), the desired nucleophile (e.g., a primary or secondary amine) is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated. The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. Upon completion, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic and antiproliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]
Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are then determined from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.
General Protocol (for EGFR as an example):
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer, the recombinant human EGFR kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.
-
IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a suitable model.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds can be initially screened using the agar well diffusion method.[16]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (at various concentrations) is added to each well. A solvent control and a standard antibiotic are used as negative and positive controls, respectively.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective therapeutic agents. Its derivatives have demonstrated significant promise in targeting key pathways in cancer, including receptor tyrosine kinases and DNA repair mechanisms, as well as in combating microbial infections. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. ijpsonline.com [ijpsonline.com]
The Discovery of Novel Benzofuro[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuro[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery of novel derivatives based on this core, with a focus on their synthesis, anticancer, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and methodologies.
Introduction
Benzofuro[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of various kinases.[1] This guide delves into the synthesis of these novel compounds, their biological evaluation, and the mechanisms of action that underpin their therapeutic potential.
Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives
The synthesis of the benzofuro[3,2-d]pyrimidine core can be achieved through several synthetic routes, often starting from substituted benzofuran precursors.
General Synthetic Workflow
The overall process for the discovery and evaluation of novel benzofuro[3,2-d]pyrimidine derivatives typically follows a structured workflow, from initial synthesis to biological characterization.
Experimental Protocols for Synthesis
Protocol 2.2.1: Synthesis of 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines
This protocol describes the condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes.
-
Materials: 3-amino-2-benzofurancarboxamide, aromatic aldehyde, ethanol, concentrated hydrochloric acid.
-
Procedure:
-
A mixture of 3-amino-2-benzofurancarboxamide (1 mmol) and the desired aromatic aldehyde (1 mmol) is suspended in ethanol (20 mL).
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the desired 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine.
-
Protocol 2.2.2: Synthesis of 2,4-Disubstituted Benzofuro[3,2-d]pyrimidines
This protocol details the conversion of the 4-oxo group to a chloro group, followed by nucleophilic substitution.
-
Materials: 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine, phosphorus oxychloride (POCl₃), desired nucleophile (e.g., amine, alcohol), dichloromethane, triethylamine.
-
Procedure:
-
A mixture of the 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine (1 mmol) and phosphorus oxychloride (5 mL) is heated at reflux for 3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL), and the desired nucleophile (1.2 mmol) and triethylamine (1.5 mmol) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Anticancer Activity
Numerous benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative benzofuro[3,2-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | -H | -Cl | A549 (Lung) | 5.99 | [2] |
| 1b | -OCH₃ | -Cl | A549 (Lung) | 7.52 | [2] |
| 2a | -H | -NH-C₆H₅ | HepG2 (Liver) | 38.5 | [1] |
| 2b | -H | -NH-C₆H₄-Cl | HepG2 (Liver) | 15.2 | [1] |
| 3a | -H | Thiosemicarbazone | SK-OV-3 (Ovarian) | 10.21 | [3] |
| 3b | -Cl | Thiosemicarbazone | SK-OV-3 (Ovarian) | 4.98 | [3] |
| 4a | -H | -NH-(CH₂)₂-OH | MCF-7 (Breast) | 43.4 | [2] |
| 4b | -H | -NH-(CH₂)₃-OH | MCF-7 (Breast) | 39.0 | [2] |
Experimental Protocols for Anticancer Evaluation
Protocol 3.2.1: MTT Cell Viability Assay
This protocol outlines a common colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the benzofuro[3,2-d]pyrimidine derivatives for 48-72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.
-
Antimicrobial Activity
Select benzofuro[3,2-d]pyrimidine derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of representative derivatives against various microbial strains.
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 5a | -H | -SH | Staphylococcus aureus | 25 | [4] |
| 5b | -Br | -SH | Staphylococcus aureus | 12.5 | [5] |
| 6a | -H | -NH₂ | Escherichia coli | 50 | [4] |
| 6b | -Br | -NH₂ | Escherichia coli | 25 | [5] |
| 7a | -H | -OH | Candida albicans | >100 | [4] |
| 7b | -Br | -OH | Candida albicans | 50 | [5] |
Experimental Protocols for Antimicrobial Evaluation
Protocol 4.2.1: Broth Microdilution Method for MIC Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test compounds.
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the appropriate broth in a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which benzofuro[3,2-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways.
PARP-1 Inhibition and Apoptosis
Certain derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 in cancer cells with compromised DNA repair mechanisms can lead to synthetic lethality and apoptosis.[3]
Cell Cycle Arrest
Some benzofuro[3,2-d]pyrimidine derivatives have been shown to induce cell cycle arrest, particularly at the G1 or G2/M phases, preventing cancer cell proliferation.[6]
Protocol 5.2.1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cells, test compounds, phosphate-buffered saline (PBS), 70% ethanol, RNase A, propidium iodide (PI).
-
Procedure:
-
Cells are treated with the test compound for 24-48 hours.
-
Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
The fixed cells are washed with PBS and incubated with RNase A and PI for 30 minutes in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Kinase Inhibition Profile
The following table shows the inhibitory activity of a representative benzofuro[3,2-d]pyrimidine derivative against a panel of kinases.
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK2 | 150 | [6] |
| PARP-1 | 26 | [3] |
| PIM-1 | 11.4 | [6] |
| VEGFR-2 | 430 | [3] |
Protocol 5.3.1: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against specific kinases.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds, 384-well plates, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a 384-well plate.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
The luminescence is measured using a plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
Conclusion
The benzofuro[3,2-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit significant potential as anticancer and antimicrobial agents, often acting through the inhibition of key cellular enzymes such as kinases and PARP-1. The provided protocols and data serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective benzofuro[3,2-d]pyrimidine derivatives for the treatment of cancer and infectious diseases. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Synthesis using 4-Chlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its potential in the development of novel kinase inhibitors. Its structural similarity to the purine core of ATP allows derivatives to act as competitive inhibitors at the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents. 4-Chlorobenzofuro[3,2-d]pyrimidine is a key starting material for the synthesis of a diverse library of kinase inhibitors, as the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various side chains to modulate potency and selectivity. This document provides detailed protocols for the synthesis of kinase inhibitors from this compound and summarizes their biological activities against key oncogenic kinases.
Targeted Signaling Pathway: PI3K/AKT/mTOR
Derivatives of the closely related furo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1][2] This pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. The diagram below illustrates the core components of this pathway, which is a common target for inhibitors derived from furo- and benzofuropyrimidine scaffolds.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by benzofuropyrimidine inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives against various kinases and cancer cell lines, demonstrating the potential of this scaffold.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Target Cell Line | GI50 (µM) | Reference |
| BF-1 | Benzofuro[3,2-d]pyrimidine | Receptor Tyrosine Kinase | - | HepG2 | 0.70 | [3] |
| FP-1 | Furo[2,3-d]pyrimidine | PI3Kα | 175 | HS 578T (Breast) | 1.51 | [1][2] |
| FP-1 | Furo[2,3-d]pyrimidine | PI3Kβ | 71 | HS 578T (Breast) | 1.51 | [1][2] |
| FP-1 | Furo[2,3-d]pyrimidine | AKT | 411 | HS 578T (Breast) | 1.51 | [1][2] |
| BFP-1 | Benzofuro[3,2-b]pyridin-2(1H)-one | Btk | 139 | - | - | [4] |
| BFP-1 | Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 275 | - | - | [4] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Experimental Protocols
The general synthetic approach to producing a library of kinase inhibitors from this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The workflow for this synthesis is outlined below.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chlorobenzofuro[3,2-d]pyrimidine in Cancer Research: A Detailed Overview
Introduction
The compound 4-Chlorobenzofuro[3,2-d]pyrimidine is a heterocyclic molecule that serves as a crucial intermediate in the synthesis of more complex chemical entities for pharmaceutical development.[1] While research specifically detailing the direct application of this compound in cancer research is limited, its structural motif is integral to a class of compounds known as benzofuro[3,2-d]pyrimidines, which have demonstrated notable antitumor activities.[2] This scaffold is of significant interest to medicinal chemists, particularly in the development of kinase inhibitors, a major class of targeted cancer therapies.[3][4] The fused pyrimidine ring system is a "privileged scaffold" as it can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[5][6]
This document provides an overview of the application of the broader class of benzofuro[3,2-d]pyrimidine derivatives in cancer research, drawing on data from structurally related fused pyrimidine compounds. It includes quantitative data on their anticancer activity, detailed experimental protocols for their evaluation, and diagrams illustrating key concepts and workflows.
Application Notes
The benzofuro[3,2-d]pyrimidine scaffold is a promising framework for the design of novel anticancer agents. Its derivatives are primarily investigated for their potential to inhibit protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[7]
Primary Applications:
-
Kinase Inhibition: Derivatives of the benzofuro[3,2-d]pyrimidine scaffold are explored as inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).[4] By blocking the activity of these enzymes, the compounds can disrupt signaling pathways that drive tumor growth and survival.
-
Lead Compound for Drug Discovery: The core structure serves as a starting point for the synthesis of compound libraries.[1] By modifying the substituents at different positions of the pyrimidine and benzofuran rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.
-
Induction of Apoptosis: Like many targeted therapies, compounds derived from this scaffold are studied for their ability to induce programmed cell death (apoptosis) in cancer cells. For instance, related pyrido[3,4-d]pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key proteins like Bid and PARP.[8]
-
Cell Cycle Arrest: Investigation into related pyrimidine derivatives has shown they can cause cell cycle arrest, for example at the G0/G1 phase, preventing cancer cells from replicating.[9]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of synthesized benzofuro[3,2-d]pyrimidine and the closely related furo[2,3-d]pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | 4a | HepG2 (Liver Cancer) | 0.70 | [4] |
| Furo[2,3-d]pyrimidine | 4a | Bel-7402 (Liver Cancer) | >50 | [4] |
| Furo[2,3-d]pyrimidine | 4a | HeLa (Cervical Cancer) | >50 | [4] |
| Benzofuro[3,2-d]pyrimidine | Series 12a-12c | HepG2, Bel-7402, HeLa | Not specified as highly active | [4] |
Note: While a study reported the synthesis and screening of six benzofuran[3,2-d]pyrimidine derivatives against A549 (lung cancer) and K562 (leukemia) cells, specific IC50 values were not provided in the abstract.[2] Another study on pyrido[3,4-d]pyrimidine derivatives identified a compound with an IC50 of 0.59 µM against MGC803 gastric cancer cells.[8]
Visualizations
Signaling Pathway
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-chlorobenzofurano[3,2-d]pyrimidine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions on 4-Chlorobenzofuro[3,2-d]pyrimidine. This key intermediate is a valuable scaffold in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The following sections outline established methods, including conventional and greener approaches, to facilitate the development of novel benzofuro[3,2-d]pyrimidine derivatives.
Introduction
The benzofuro[3,2-d]pyrimidine core is a prominent heterocyclic scaffold found in numerous compounds with significant therapeutic potential, including anticancer agents.[1][2][3] Nucleophilic aromatic substitution (SNAr) at the C4 position of this compound is a crucial step in the diversification of this scaffold, allowing for the introduction of various amine, oxygen, and sulfur nucleophiles. The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the pyrimidine nitrogens, making it susceptible to nucleophilic attack.[4][5] This document details protocols adapted from methodologies reported for analogous heterocyclic systems, providing a practical guide for laboratory synthesis.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution on this compound typically proceeds via a Meisenheimer intermediate. The general mechanism involves the attack of a nucleophile at the electron-deficient C4 position, followed by the elimination of the chloride leaving group to restore aromaticity.
Caption: General mechanism for nucleophilic aromatic substitution.
The typical experimental workflow for these reactions is outlined below.
Caption: Standard experimental workflow for synthesis.
Experimental Protocols
Below are detailed protocols for nucleophilic substitution on this compound, adapted from established procedures for similar heterocyclic systems.
Protocol 1: Conventional Amination in Acetonitrile
This protocol is adapted from a general procedure for the synthesis of aminobenzofuro[3,2-d]pyrimidine derivatives.[1]
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, aniline derivatives)
-
Acetonitrile (CH₃CN)
-
Triethylamine (Et₃N) or other suitable base (optional, to scavenge HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.1 - 2.0 eq).
-
If the amine salt is not desired as a byproduct, add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80°C) as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminobenzofuro[3,2-d]pyrimidine derivative.
Protocol 2: Green Synthesis using Polyethylene Glycol (PEG-400)
This highly efficient and environmentally friendly protocol is adapted from a method developed for the nucleophilic aromatic substitution on related nitrogen-containing fused heterocycles.[6]
Materials:
-
This compound
-
Amine of choice
-
Polyethylene glycol (PEG-400)
Procedure:
-
In a reaction vial, combine this compound (1.0 eq) and the desired amine (2.0 eq).
-
Add PEG-400 as the solvent.
-
Heat the reaction mixture with stirring for a short duration (e.g., 5 minutes) at a suitable temperature (e.g., 80-100°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, further purify the product by recrystallization or column chromatography.
Protocol 3: Acid-Catalyzed Amination in Water
This protocol offers another green chemistry approach, utilizing water as the solvent with acid catalysis. It is adapted from procedures for the amination of other 4-chlorofused pyrimidines.[7][8]
Materials:
-
This compound
-
Aniline derivative of choice
-
Water (H₂O)
-
Hydrochloric acid (HCl, catalytic amount)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a mixture of this compound (1.0 eq) and the aniline derivative (1.1 - 2.0 eq) in water, add a catalytic amount of hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture with stirring (e.g., at 80°C) for the required time (typically 1-24 hours). The use of a low amount of acid is crucial to minimize competing hydrolysis of the starting material.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Protocols
The following table summarizes the key reaction parameters and outcomes for the different protocols, based on data from analogous systems.
| Protocol | Nucleophile | Solvent | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Various Amines | Acetonitrile | Et₃N (optional) | RT - 80 | Variable | Good | [1] |
| 2 | Various Amines | PEG-400 | None | 80 - 100 | 5 min | Excellent (71-99) | [6] |
| 3 | Aniline Derivatives | Water | HCl (catalytic) | 80 | 1 - 24 h | Good (up to 89) | [7] |
Yields are based on reactions with analogous heterocyclic substrates and may vary for this compound.
Concluding Remarks
The protocols described provide a comprehensive guide for the nucleophilic substitution on this compound. The choice of protocol will depend on the specific nucleophile, desired reaction scale, and considerations for environmental impact. The greener methods using PEG-400 or water offer significant advantages in terms of efficiency, safety, and sustainability. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid...: Ingenta Connect [ingentaconnect.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Chlorobenzofuro[3,2-d]pyrimidine with various boronic acids. This reaction is a powerful tool for the synthesis of novel 4-arylbenzofuro[3,2-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its potential biological activities.
Introduction
The benzofuro[3,2-d]pyrimidine core is a privileged heterocyclic system found in numerous compounds with diverse pharmacological properties, including anticancer and antimicrobial activities.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the C-C bond formation, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position of the benzofuro[3,2-d]pyrimidine nucleus. The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent an excellent leaving group for palladium-catalyzed cross-coupling reactions. Microwave-assisted synthesis can significantly accelerate these reactions, leading to higher yields and shorter reaction times.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for analogous Suzuki couplings on related heterocyclic systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 110 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (4:1) | 120 | 6 | 78 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 81 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbenzofuro[3,2-d]pyrimidine.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the general protocol.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway
Derivatives of benzofuro[3,2-d]pyrimidine have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancer signaling pathways.[4][5]
Caption: Inhibition of the EGFR signaling pathway by 4-arylbenzofuro[3,2-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological Evaluation of 4-Chlorobenzofuro[3,2-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological evaluation of 4-Chlorobenzofuro[3,2-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information collated from recent scientific literature highlights their promising anticancer and anti-inflammatory activities. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Pharmacological Activities
This compound derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a range of biological activities. The primary areas of investigation include their efficacy as anticancer and anti-inflammatory agents. The 4-chloro substitution often serves as a key reactive intermediate for the synthesis of a library of analogues with diverse pharmacological profiles.
Anticancer Activity
Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have shown potent cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[1] Some derivatives have exhibited significant antitumor activity against cell lines like HepG2, Bel-7402, and HeLa.[1] The core structure is also utilized in the development of inhibitors for other kinases like PI3 kinase p110alpha and VEGFR-2.[3][4]
Anti-inflammatory Activity
Several studies have reported the significant anti-inflammatory properties of benzofuran and benzofuro[3,2-d]pyrimidine derivatives.[5][6] The anti-inflammatory effects are mediated, in part, by the inhibition of pro-inflammatory mediators like nitric oxide (NO).[7][8] The underlying mechanism often involves the modulation of key signaling pathways such as NF-κB and MAPK, which regulate the expression of inflammatory cytokines.[8]
Quantitative Data Presentation
The following tables summarize the quantitative data for the pharmacological activity of various benzofuro[3,2-d]pyrimidine derivatives as reported in the literature.
Table 1: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HepG2 | 0.70 | [1] |
| 10e | p110α (kinase assay) | ~0.0035* | [3] |
| 17f | HCT-116 | 2.80 ± 0.16 | [4] |
| 17f | HepG2 | 4.10 ± 0.45 | [4] |
| Compound 30 | MGC803 | 0.59 | [9] |
| Compound 4 | MCF-7 | 0.57 | [10] |
| Compound 11 | MCF-7 | 1.31 | [10] |
*Value inferred from the statement "400-fold greater potency than 2a (IC50 of 1.4 microM)".
Table 2: Anti-inflammatory Activity of Benzofuran and Benzofuro[3,2-d]pyrimidine Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 1 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 17.31 | [7] |
| Compound 3 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [7] |
| Compound 5d | NO Production Inhibition (RAW-264.7) | 52.23 ± 0.97 | [8] |
| Compound 11 | COX-2 Inhibition | Selectivity Index: 175 | [11] |
| Compound 6 | COX-2 Inhibition | Selectivity Index: 129.21 | [11] |
| Compound 14 | Anti-inflammatory Activity | IC50: 6.00 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological evaluation of this compound derivatives.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, PI3K).
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Reaction Setup: In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Signal Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol: Nitric Oxide (NO) Production Inhibition Assay
Objective: To assess the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells. Calculate the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity-mediated reduction in NO levels.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological evaluation of this compound derivatives.
Caption: General workflow for the pharmacological evaluation of novel compounds.
Caption: Inhibition of the NF-κB signaling pathway by benzofuro[3,2-d]pyrimidine derivatives.
Caption: Modulation of the MAPK signaling pathway by benzofuro[3,2-d]pyrimidine derivatives.
Caption: Mechanism of receptor tyrosine kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of Synthetic Benzofuran “3,4-Dihydro 4-Oxo-Benzofuro (3,2-d) Pyrimidine-2-Propionic Acid” for Anti-infl ammatory Activity in Acute Models of Infl ammation | Semantic Scholar [semanticscholar.org]
- 6. ijbcp.com [ijbcp.com]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Molecular Docking of Benzofuro[3,2-d]pyrimidine Analogs: A Guide for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzofuro[3,2-d]pyrimidine analogs represent a promising class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include potential as anticancer, antimicrobial, and anti-inflammatory agents. Molecular docking studies are a crucial computational tool in the development of these analogs, providing insights into their binding mechanisms with specific protein targets. This document provides detailed application notes and protocols for performing molecular docking studies on benzofuro[3,2-d]pyrimidine derivatives.
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a benzofuro[3,2-d]pyrimidine analog, to the binding site of a target protein. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.
Data Presentation: Quantitative Docking Results
The following tables summarize quantitative data from various studies on benzofuro[3,2-d]pyrimidine analogs, showcasing their potential as inhibitors for different protein targets.
Table 1: Anticancer Activity and Docking Scores of Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Protein Target | Binding Energy (kcal/mol) |
| 4a | HepG2 | 0.70 | Receptor Tyrosine Kinase | Not explicitly stated, but docking revealed binding modes.[1] |
| 8c | HeLa | 7.37 - 13.72 | Not Specified | Not Specified |
| 8e | HT-29 | 7.37 - 13.72 | Not Specified | Not Specified |
| 10b | HeLa | 7.37 - 13.72 | Not Specified | Not Specified |
| 10c | HT-29 | 7.37 - 13.72 | Not Specified | Not Specified |
Table 2: PARP-1 Inhibitory Activity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives
| Compound | PARP-1 IC50 (µM) | PARP-2/PARP-1 Selectivity | Target Cell Line | IC50 (µM) |
| 19b | More potent than Olaparib | Higher than Olaparib | Not Specified | Not Specified |
| 19c | 0.026 | 85.19-fold over Olaparib | SK-OV-3 | 4.98[2] |
| Olaparib | - | - | SK-OV-3 | Less potent than 19c[2] |
Table 3: Antimicrobial Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound | Organism | Activity |
| 4g | S. aureus, E. coli, C. albicans | Superior activity compared to standards.[3] |
| 4e | S. aureus, E. coli, C. albicans | Superior activity compared to standards.[3] |
Table 4: CDK2 Inhibitory Activity of Pyrimidine Derivatives
| Compound | Binding Energy (kcal/mol) with 1HCK |
| 4c | -7.9 |
| 4a | -7.7 |
| 4h | -7.5 |
| 4b | -7.4 |
Experimental Protocols
This section outlines the detailed methodologies for performing molecular docking studies with benzofuro[3,2-d]pyrimidine analogs.
Protocol 1: General Molecular Docking Workflow
This protocol provides a generalized workflow for molecular docking studies.
1. Protein Preparation:
- Objective: To prepare the target protein structure for docking.
- Procedure:
- Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
- Remove water molecules and any co-crystallized ligands from the protein structure.
- Add hydrogen atoms to the protein, which are often missing in PDB files.
- Assign partial charges and atom types to the protein atoms using a force field (e.g., CHARMm, AMBER).
- Minimize the energy of the protein structure to relieve any steric clashes.
2. Ligand Preparation:
- Objective: To prepare the 3D structure of the benzofuro[3,2-d]pyrimidine analog.
- Procedure:
- Draw the 2D structure of the analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
- Convert the 2D structure to a 3D structure.
- Assign partial charges and atom types to the ligand atoms.
- Minimize the energy of the ligand to obtain a low-energy conformation.
3. Grid Generation:
- Objective: To define the binding site on the target protein.
- Procedure:
- Identify the active site of the protein, often based on the location of a co-crystallized ligand or from literature.
- Define a grid box that encompasses the entire binding site. This grid is used by the docking program to calculate the interaction energies.
4. Docking Simulation:
- Objective: To predict the binding pose and affinity of the ligand to the protein.
- Procedure:
- Use a docking program (e.g., AutoDock, Glide, MOE) to dock the prepared ligand into the defined grid box on the protein.
- The program will generate multiple possible binding poses of the ligand and score them based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
- Objective: To analyze the docking results and identify the best binding pose.
- Procedure:
- Examine the predicted binding poses and their corresponding docking scores or binding energies.
- Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.
- Select the most plausible binding pose based on the scoring function and visual inspection of the interactions.
Visualizations
The following diagrams illustrate key concepts and workflows related to the molecular docking of benzofuro[3,2-d]pyrimidine analogs.
References
Application Notes & Protocols: In Vivo Experimental Design for 4-Chlorobenzofuro[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzofuro[3,2-d]pyrimidine scaffold is a heterocyclic nucleus that has garnered significant interest in medicinal chemistry due to its association with a wide range of biological activities.[1] Various derivatives have demonstrated potential as antitumor, anti-inflammatory, and antimicrobial agents.[2][3] Notably, compounds from this class have shown in vitro cytotoxic activity against human cancer cell lines, including lung (A549) and leukemia (K562) cells, and efficacy in in vivo tumor models.[4][5] For instance, certain derivatives have been identified as potent inhibitors of the PI3 kinase p110α, demonstrating effectiveness in human cervical tumor xenografts in nude mice.[6]
This document provides a comprehensive set of protocols for the preclinical in vivo evaluation of 4-Chlorobenzofuro[3,2-d]pyrimidine (referred to as the "Test Compound"), a novel analogue from this promising class. The following experimental designs are intended to systematically assess its safety, pharmacokinetic profile, and antitumor efficacy.
Phase 1: Preliminary Safety and Pharmacokinetic Profiling
Before assessing efficacy, it is crucial to establish a preliminary safety and pharmacokinetic (PK) profile of the Test Compound.[7] These initial studies guide dose selection for subsequent, more complex experiments.[8]
Acute Oral Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of the Test Compound. This protocol is based on a limit test approach, suitable for compounds not expected to be highly toxic.[9]
Experimental Protocol:
-
Animal Model: Use healthy, young adult rodents, such as Swiss Webster mice (7-8 weeks old), with an equal number of males and females.[10]
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Grouping: Assign animals to a vehicle control group and at least three Test Compound dose groups (n=5 per sex per group).[8]
-
Dosing:
-
Fast the animals for 4 hours (for mice) before dosing.[9]
-
Administer the Test Compound, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose), via oral gavage as a single dose.
-
A common starting "limit" dose is 2000 mg/kg.[11] Subsequent doses can be adjusted based on the outcome. The control group receives the vehicle only.
-
-
Observation:
-
Monitor animals closely for signs of toxicity and behavioral changes at 30 minutes, 2, 4, and 6 hours post-administration, and then daily for 14 days.[8]
-
Record clinical signs, including changes in skin, fur, eyes, and respiratory or autonomic activity.
-
Record body weight just before dosing and on days 7 and 14.[8]
-
Note any instances of mortality.
-
-
Termination: At day 14, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.[12]
Data Presentation: Summarize the findings in a table to clearly present the dose-dependent effects.
| Dose Group (mg/kg) | Sex | No. of Animals | Mortality (at Day 14) | Key Clinical Signs Observed | Mean Body Weight Change (%) |
| Vehicle Control | M/F | 5/5 | 0/10 | No observable signs | +/- X% |
| Low Dose | M/F | 5/5 | TBD | TBD | +/- Y% |
| Mid Dose | M/F | 5/5 | TBD | TBD | +/- Z% |
| High Dose (e.g., 2000) | M/F | 5/5 | TBD | TBD | +/- A% |
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the Test Compound in plasma following intravenous (IV) and oral (PO) administration.[13] This helps understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol:
-
Animal Model: Use male Swiss Webster or C57BL/6 mice.[10][13]
-
Grouping and Dosing:
-
IV Group (n=3-4 animals): Administer the Test Compound (e.g., 1-2 mg/kg) as a bolus injection into the tail vein.
-
PO Group (n=3-4 animals): Administer the Test Compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Serial blood sampling from a single mouse is preferred to reduce animal usage and inter-animal variability.[14][15] Collect small blood volumes (e.g., 20-30 µL) at multiple time points.[14][15]
-
Suggested IV time points: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[13][16]
-
Suggested PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours.[13][16]
-
Collect samples into tubes containing an anticoagulant (e.g., heparin).
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the Test Compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[10][13]
-
Data Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Present the calculated pharmacokinetic parameters in a clear, tabular format.
| Parameter | IV Administration (Dose: X mg/kg) | PO Administration (Dose: Y mg/kg) |
| Tmax (h) | N/A | TBD |
| Cmax (ng/mL) | TBD | TBD |
| AUC₀-t (hng/mL) | TBD | TBD |
| AUC₀-inf (hng/mL) | TBD | TBD |
| t½ (h) | TBD | TBD |
| Cl (L/h/kg) | TBD | TBD |
| Vd (L/kg) | TBD | N/A |
| Bioavailability F (%) | N/A | TBD |
Visualization: Initial Preclinical Evaluation Workflow
Caption: Workflow for the initial in vivo assessment of the Test Compound.
Phase 2: In Vivo Antitumor Efficacy Study
Based on the promising anticancer activity of related compounds, a human tumor xenograft model is a logical choice to evaluate the efficacy of the Test Compound.[6][17][18]
Objective: To evaluate the antitumor activity of the Test Compound in an immunodeficient mouse model bearing human tumor xenografts.
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice, 6-8 weeks old, female).[18]
-
Cell Line Selection: Choose a relevant human cancer cell line. Based on literature for this scaffold, HeLa (cervical cancer), A549 (lung cancer), or K562 (leukemia) are suitable options.[4][6]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle on the same schedule as the Test Compound.
-
Group 2 (Test Compound - Low Dose): Administer a dose below the MTD (e.g., MTD/2).
-
Group 3 (Test Compound - High Dose): Administer a dose at or near the MTD.
-
Group 4 (Positive Control): Administer a standard-of-care agent for the selected cancer type (e.g., cisplatin or paclitaxel), if applicable.
-
-
Drug Administration:
-
Administer treatments via the route determined from PK studies (likely oral gavage) on a defined schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints: Body weight change (as a measure of toxicity), survival.
-
Euthanize animals if tumor volume exceeds a predetermined limit (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
-
Tissue Collection: At the end of the study, collect tumors for potential pharmacodynamic analysis.
Data Presentation: Summarize the primary efficacy endpoint data in a table.
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | TBD | N/A | TBD |
| Test Compound (Low) | X mg/kg, QD | TBD | TBD | TBD |
| Test Compound (High) | Y mg/kg, QD | TBD | TBD | TBD |
| Positive Control | Z mg/kg, QWx3 | TBD | TBD | TBD |
Visualization: Xenograft Model Experimental Workflow
Caption: Step-by-step workflow for a typical in vivo xenograft efficacy study.
Phase 3: Preliminary Mechanism of Action (MoA) Investigation
Given that a related pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative inhibits PI3K p110α, a plausible hypothesis is that the Test Compound may also target this critical cancer signaling pathway.[6]
Hypothesized Signaling Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. A compound inhibiting PI3K would be expected to decrease the phosphorylation of downstream targets like AKT and S6 ribosomal protein.
Visualization: Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acute toxicity study in rodents | Bienta [bienta.net]
- 9. fda.gov [fda.gov]
- 10. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Unlocking the Antimicrobial and Antifungal Potential of Benzofuro[3,2-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial and fungal pathogens presents a critical global health challenge, necessitating the discovery and development of novel therapeutic agents. Benzofuro[3,2-d]pyrimidines, a class of heterocyclic compounds, have demonstrated promising antimicrobial and antifungal activities, making them a compelling scaffold for the design of new anti-infective drugs. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and evaluation of these compounds.
Application Notes
Benzofuro[3,2-d]pyrimidine derivatives have exhibited a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Several studies have highlighted their potential, with specific derivatives showing significant efficacy against clinically relevant strains. For instance, certain compounds have demonstrated good activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhimurium, Aspergillus flavus, and Candida neoformans.[1]
A particularly noteworthy application is in combating antifungal resistance. Some benzofuro[3,2-d]pyrimidine derivatives have been shown to act as inhibitors of Candida albicans Protein Kinase C (Pkc1).[2] This enzyme is a key regulator of the cell wall integrity pathway, which is essential for fungal survival and virulence. Inhibition of Pkc1 can disrupt fungal cell wall synthesis, leading to cell lysis and death. Furthermore, a synergistic effect has been observed when certain benzofuro[3,2-d]pyrimidines are co-administered with fluconazole, a conventional antifungal drug, against resistant strains of Candida albicans.[2] This suggests a potential role for these compounds as adjunctive therapy to enhance the efficacy of existing antifungal agents.
The versatility of the benzofuro[3,2-d]pyrimidine scaffold allows for extensive chemical modification, enabling the optimization of antimicrobial and antifungal potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be systematically conducted by introducing various substituents at different positions of the heterocyclic core to identify key structural features responsible for biological activity.
Quantitative Data Summary
The following tables summarize the reported antimicrobial and antifungal activities of selected benzofuro[3,2-d]pyrimidine derivatives. The Minimum Inhibitory Concentration (MIC) is a key parameter indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Benzofuro[3,2-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Salmonella typhimurium | Reference |
| BFDP-1 | >100 | 50 | 50 | 100 | [3] |
| BFDP-2 | 50 | 25 | 50 | 50 | [3] |
| BFDP-3 | 25 | 12.5 | 25 | 25 | [1] |
| BFDP-4 | 12.5 | 6.25 | 12.5 | 12.5 | [1] |
Table 2: Antifungal Activity of Benzofuro[3,2-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus flavus | Candida neoformans | Reference |
| BFDP-5 | 50 | 100 | >100 | [1] |
| BFDP-6 | 25 | 50 | 50 | [1] |
| BFDP-7 | 12.5 | 25 | 25 | [1] |
| BFDP-8 | 6.25 | 12.5 | 12.5 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Benzofuro[3,2-d]pyrimidines
This protocol outlines a general method for the synthesis of the benzofuro[3,2-d]pyrimidine core structure. Specific modifications and reaction conditions may be required for the synthesis of diverse derivatives.
Workflow for the Synthesis of Benzofuro[3,2-d]pyrimidines
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine.
I. Synthetic Overview
The synthesis of this compound is a multi-step process that typically involves the formation of a benzofuranone core, followed by the construction of the pyrimidine ring, and finally, chlorination. The general synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1 & 2: Synthesis of Benzofuran Intermediates
Question 1: I am getting a low yield during the synthesis of the benzofuran-3(2H)-one intermediate. What are the possible causes and solutions?
Answer: Low yields in the formation of the benzofuran-3(2H)-one ring can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical.[1] Consider performing small-scale trial reactions to determine the optimal parameters for your specific substrate.
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can lead to side reactions or inhibit the desired transformation. Ensure that all reagents and solvents are of high purity and that anhydrous conditions are maintained if the reaction is moisture-sensitive.
-
Inefficient Cyclization: The intramolecular cyclization to form the furanone ring can be challenging. Ensure that the reaction conditions are suitable for the specific cyclization strategy being employed. For instance, in a Friedel-Crafts type cyclization, the choice and amount of Lewis acid are crucial.
Question 2: The formation of 3-amino-2-benzofurancarboxamide is not proceeding as expected. What should I check?
Answer: The synthesis of 3-amino-2-benzofurancarboxamide derivatives is a critical step. Issues at this stage can significantly impact the overall yield.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider adjusting the temperature or reaction time.
-
Side Product Formation: The amino and carboxamide functionalities can be susceptible to side reactions. Ensure that the reaction conditions are mild enough to avoid degradation of these groups.
-
Purification Challenges: The product may be difficult to purify. Experiment with different recrystallization solvents or chromatographic conditions to achieve the desired purity.
Step 3: Cyclization to Benzofuro[3,2-d]pyrimidin-4(3H)-one
Question 3: My cyclization reaction to form the pyrimidinone ring is giving a low yield. How can I improve it?
Answer: The cyclocondensation reaction to form the pyrimidine ring is a crucial step. Low yields can often be traced back to the quality of the starting materials or the reaction conditions.
-
Purity of 3-Amino-2-benzofurancarboxamide: Ensure the starting material is pure and free of any residual reagents from the previous step.
-
Reaction Conditions: The temperature and reaction time for the cyclization are critical. For example, the reaction of 3-amino-5-nitro-2-benzofuran acid ethyl ester with formamide is heated at 135 °C for 4 hours and then at 170 °C for 4 hours.[2] Adhering to the optimal temperature profile is essential for a successful reaction.
-
Choice of Reagents: The choice of the cyclizing agent (e.g., formamide, urea) can influence the reaction outcome. Ensure the reagent is of high quality and used in the correct stoichiometric amount.
Experimental Protocol: Synthesis of 8-Nitro-3H-benzofuro[3,2-d]pyrimidin-4-one [2]
| Step | Procedure |
| 1. | To a stirred three-necked flask at room temperature, add 3-amino-5-nitro-2-benzofuran acid ethyl ester (20.1 g, 80.3 mmol). |
| 2. | Add formamide (152 mL) to the flask. |
| 3. | Heat the mixture with stirring at 135 °C for 4 hours. |
| 4. | Increase the temperature to 170 °C and continue stirring for an additional 4 hours. |
| 5. | After completion of the reaction (monitored by TLC), cool the mixture to room temperature. |
| 6. | Pour the reaction mixture into a beaker containing water (400 mL). |
| 7. | The product will precipitate out of the solution. |
| 8. | Collect the solid by filtration to yield a white solid. |
Reported Yield: 74.8%[2]
Step 4: Chlorination with Phosphorus Oxychloride (POCl₃)
Question 4: The chlorination of my benzofuro[3,2-d]pyrimidin-4(3H)-one with POCl₃ is incomplete. What can I do?
Answer: Incomplete chlorination is a common issue. Several factors can contribute to this problem.
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Insufficient POCl₃: While using a large excess of POCl₃ is common, it is not always necessary. However, an insufficient amount will lead to incomplete conversion. For many hydroxy-pyrimidines, using an equimolar amount of POCl₃ per hydroxyl group in a sealed reactor can be effective.[3]
-
Reaction Temperature and Time: The chlorination reaction often requires heating. A typical procedure involves refluxing the substrate in POCl₃ for a specific duration. For example, a general procedure involves heating a mixture of the benzofuropyrimidinone and phosphorus oxychloride for 1 hour.[4] Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature.
-
Presence of a Base: The addition of an organic base, such as pyridine or triethylamine, can facilitate the chlorination reaction.[5]
Question 5: I am concerned about the safe work-up of my reaction containing excess POCl₃. What is the recommended procedure?
Answer: Quenching excess phosphorus oxychloride is a hazardous procedure due to its violent and exothermic reaction with water.[6] A "reverse quench" is the recommended and safer method.[2]
Recommended Work-up Protocol for POCl₃ Reactions: [2][6]
| Step | Procedure |
| 1. | Cooling: After the reaction is complete, cool the reaction mixture to room temperature. |
| 2. | Removal of Excess POCl₃ (Optional but Recommended): If possible, remove the excess POCl₃ under vacuum.[7] |
| 3. | Preparation of Quenching Solution: Prepare a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate in a separate, appropriately sized flask. |
| 4. | Reverse Quench: Slowly and carefully add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. |
| 5. | Temperature Control: Monitor the temperature of the quenching mixture and maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[6] |
| 6. | Neutralization: Continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH to ensure it is neutral or slightly basic. |
| 7. | Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). |
| 8. | Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄). |
| 9. | Purification: Remove the solvent in vacuo and purify the crude product by a suitable method like column chromatography or recrystallization. |
Question 6: I am observing unexpected side products after the chlorination step. What could they be and how can I avoid them?
Answer: Side product formation during chlorination with POCl₃ can occur, especially with complex substrates.
-
Over-chlorination: If there are other reactive sites on your molecule, they may also undergo chlorination. Careful control of reaction time and temperature can help minimize this.
-
Decomposition: The harsh conditions of the chlorination reaction can sometimes lead to the decomposition of sensitive functional groups. If this is suspected, consider using milder chlorinating agents.
-
Formation of Phosphate Esters: In some cases, phosphate esters can form as byproducts. A proper aqueous work-up is usually sufficient to hydrolyze these species.
Troubleshooting Logic for Chlorination with POCl₃
Caption: Troubleshooting flowchart for the chlorination step with POCl₃.
III. Experimental Protocols
This section provides a general, compiled experimental protocol for the synthesis of a substituted this compound, based on literature procedures.[8][9]
Synthesis of 4-Chloro-2-methyl-benzofuro[3,2-d]pyrimidine [8]
| Step | Reagent | Amount | Procedure |
| 1. | 2-Methyl-3H-benzofuro[3,2-d]pyrimidin-4-one | 390.0 mg (1.95 mmol) | A suspension of the starting material in phosphorus oxychloride is prepared. |
| 2. | Phosphorus oxychloride (POCl₃) | 5.0 mL (53.64 mmol) | The mixture is heated to reflux for 2 hours. |
| 3. | Anhydrous DMF | 0.5 mL | Added to the reaction mixture to give an orange solution. |
| 4. | - | - | The reaction mixture is cooled to room temperature and evaporated in vacuo to remove excess POCl₃. |
| 5. | Crushed ice-water | - | The resulting red liquid is poured onto crushed ice-water to precipitate the product. |
| 6. | Saturated NaHCO₃ solution | - | The mixture is neutralized. |
| 7. | Ethyl acetate | 2 x 50 mL | The precipitate is extracted with ethyl acetate. |
| 8. | Brine | 1 x 25 mL | The organic layer is washed with brine. |
| 9. | Anhydrous Na₂SO₄ | - | The organic layer is dried. |
| 10. | - | - | The solvent is evaporated in vacuo to afford a solid. |
| 11. | Silica-gel flash chromatography | - | The crude product is purified using EtOAc in hexanes. |
Reported Yield: 95%[8]
IV. Data Summary
Table 1: Reaction Conditions for the Synthesis of Benzofuro[3,2-d]pyrimidine Intermediates and Final Product.
| Reaction Step | Starting Material | Reagents | Conditions | Yield | Reference |
| Cyclization | 3-Amino-5-nitro-2-benzofuran acid ethyl ester | Formamide | 135 °C, 4h then 170 °C, 4h | 74.8% | [2] |
| Chlorination | 2-Methyl-3H-benzofuro[3,2-d]pyrimidin-4-one | POCl₃, DMF | Reflux, 2h | 95% | [8] |
| Chlorination | 8-bromo-2-(phenyl substituted)benzofuro[3,2-d]pyrimidin-4(3H)-one | POCl₃ | Heated, 1h | Not specified | [4] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, with appropriate safety precautions in place. Users should consult the original research articles for detailed experimental procedures and safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-chloro-2-Methylbenzofuro<3,2-d>pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzofuro[3,2-d]pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuro[3,2-d]pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Benzofuro[3,2-d]pyrimidine Product
-
Question: My reaction has resulted in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in benzofuro[3,2-d]pyrimidine synthesis can stem from several factors. Systematically evaluating each component of the reaction is crucial.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or increasing the temperature.
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Catalyst Inefficiency: The choice and amount of catalyst are critical. For acid-catalyzed condensations, such as the reaction of 3-amino-2-benzofurancarboxamide with aldehydes, ensure the acid (e.g., HCl) is fresh and used in the correct catalytic amount.[1][2] For base-catalyzed reactions, such as those employing an aza-Wittig approach, the choice of base (e.g., K2CO3, sodium ethoxide) can significantly impact the yield.[3]
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Solvent Effects: The solvent plays a vital role in reactant solubility and reaction rate. Ethanol is commonly used for condensation reactions.[1][2] For aza-Wittig reactions, solvents like toluene or DMF may be more suitable. If solubility is an issue, consider a solvent screen to identify a more appropriate medium.
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Temperature Optimization: Reaction temperature is a key parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. It is advisable to start at the recommended temperature and then cautiously increase it if the reaction is sluggish. Some syntheses may require heating for several hours.[1][2]
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that the 3-amino-2-benzofurancarboxamide, aldehyde, or other precursors are of high purity. Recrystallization or column chromatography of starting materials may be necessary.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize their formation.
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Self-Condensation of Aldehyde: In reactions involving aldehydes, self-condensation can occur, especially under basic conditions. Using the aldehyde in a stoichiometric amount or slightly in excess, but not in large excess, can help mitigate this.
-
Oxidation of Starting Materials or Product: Some starting materials or the final benzofuro[3,2-d]pyrimidine product may be sensitive to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Incomplete Cyclization: In multi-step syntheses, incomplete cyclization can lead to the presence of intermediates. Ensure that the cyclization step is allowed to proceed to completion by optimizing the reaction time and temperature.
-
Hydrolysis of Intermediates: In the aza-Wittig reaction pathway, the intermediate carbodiimide can be susceptible to hydrolysis.[3] Ensuring anhydrous reaction conditions is crucial to prevent this side reaction.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my final benzofuro[3,2-d]pyrimidine product. What are some effective purification strategies?
Answer: Purification can be challenging due to the nature of the product and potential impurities.
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Crystallization: Recrystallization is often the most effective method for purifying solid products. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.[1]
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Washing: After filtration, washing the solid product with appropriate solvents can remove residual starting materials and soluble impurities. Water and cold ethanol are often used for washing.[2]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key data for the optimization of reaction conditions in the synthesis of benzofuro[3,2-d]pyrimidine derivatives and related structures.
Table 1: Optimization of Aza-Wittig Reaction for 3-Alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-one Synthesis [3]
| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iminophosphorane | n-Butyl isocyanate | K2CO3 | Toluene | 40-50 | 8-10 | 75 |
| 2 | Iminophosphorane | n-Butyl isocyanate | Sodium Ethoxide | Ethanol | 40-50 | 8-10 | 78 |
| 3 | Iminophosphorane | Phenyl isocyanate | K2CO3 | Toluene | 40-50 | 8-10 | 72 |
| 4 | Iminophosphorane | Phenyl isocyanate | Sodium Ethoxide | Ethanol | 40-50 | 8-10 | 76 |
Table 2: Optimization of Base and Solvent for a Dearomative (3+2) Cycloaddition
Note: This table is adapted from a synthesis of a related benzofuro-fused heterocyclic system and serves as an example of a systematic optimization study.[4]
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | CH3CN | 65 | 12 | 75 |
| 2 | Cs2CO3 | CH3CN | 65 | 12 | 82 |
| 3 | DBU | CH3CN | 65 | 12 | 65 |
| 4 | K3PO4 | CH3CN | 65 | 12 | 78 |
| 5 | Cs2CO3 | THF | 65 | 12 | 60 |
| 6 | Cs2CO3 | Dioxane | 65 | 12 | 55 |
| 7 | Cs2CO3 | Toluene | 65 | 12 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-3,4-dihydro-benzofuro[3,2-d]pyrimidin-4-ones via Condensation [1][2]
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Reactant Mixture: In a round-bottom flask, combine 3-amino-2-benzofurancarboxamide (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for the Synthesis of 3-Alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-ones via Aza-Wittig Reaction [3]
-
Formation of Carbodiimide Intermediate: React the appropriate iminophosphorane with an isocyanate (e.g., n-butyl isocyanate) in a suitable solvent like toluene at 40-50 °C to form the carbodiimide intermediate.
-
Cyclization: To the solution containing the carbodiimide, add a nucleophile (e.g., an alcohol or amine) and a catalytic amount of a base such as potassium carbonate (K2CO3) or sodium ethoxide.
-
Reaction: Stir the mixture at room temperature for 8-10 hours.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Isolation and Purification: The residue can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-alkyl-2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-one.
Visualizations
Caption: General experimental workflow for benzofuro[3,2-d]pyrimidine synthesis.
Caption: Decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 4-Chlorobenzofuro[3,2-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chlorobenzofuro[3,2-d]pyrimidine derivatives.
Troubleshooting Guides
Effective purification of this compound derivatives is crucial for accurate downstream applications. The following table addresses common issues encountered during purification by recrystallization and column chromatography.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent, or the solution is supersaturated. | - Select a solvent with a lower boiling point. - Add a small amount of a miscible "anti-solvent" (in which the compound is less soluble) to the hot solution until turbidity appears, then reheat to clarify and cool slowly. - Ensure a slow cooling rate. |
| Recrystallization: No Crystal Formation | The solution is not sufficiently saturated. The compound is highly soluble in the solvent even at low temperatures. | - Concentrate the solution by boiling off some solvent. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Recrystallization: Impurities Remain | The impurities have similar solubility profiles to the desired compound. The crystals were not washed properly. | - Perform a second recrystallization using a different solvent system. - If co-eluting impurities are suspected, column chromatography is the recommended next step. - Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Column Chromatography: Poor Separation | The solvent system (eluent) is not optimal. The column was not packed properly. Too much sample was loaded. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - For chlorinated aromatic compounds, a common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] - Ensure the silica gel is packed uniformly without air bubbles. - Load the sample in a minimal amount of solvent as a concentrated band. |
| Column Chromatography: Tailing of Spots | The compound is interacting too strongly with the stationary phase (silica gel). The compound might be acidic or basic. | - Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. - For basic compounds, add a small amount of triethylamine (~0.1-1%) to the eluent. - For acidic compounds, a small amount of acetic acid (~0.1-1%) can be added. |
| Product Instability | The 4-chloro group is susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic solvents, reverting to the benzofuro[3,2-d]pyrimidin-4-one starting material. | - Avoid prolonged heating in protic solvents. - Use aprotic solvents for purification when possible. - Work-up and purification steps should be performed under neutral or slightly acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The most common impurity is the unreacted starting material, benzofuro[3,2-d]pyrimidin-4(3H)-one. This can occur if the chlorination reaction with reagents like phosphorus oxychloride (POCl₃) does not go to completion. Other potential impurities include hydrolysis products if the compound is exposed to water or other nucleophiles, and potentially over-chlorinated byproducts, depending on the specific reaction conditions.
Q2: Which purification method is generally preferred for this compound derivatives?
A2: Both recrystallization and column chromatography are effective. The choice depends on the nature and quantity of the impurities. For removing small amounts of impurities, especially if the crude product is already relatively clean, recrystallization is a quick and efficient method. For complex mixtures or to separate compounds with very similar properties, silica gel column chromatography is more suitable.
Q3: What are some recommended solvents for the recrystallization of this compound derivatives?
A3: Based on procedures for analogous compounds, common recrystallization solvents include ethanol, aqueous dimethylformamide (DMF), and solvent mixtures like benzene/petroleum ether or methanol/acetone.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q4: How should I store purified this compound derivatives?
A4: Due to the potential for hydrolysis of the 4-chloro group, it is best to store the purified compound in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
Q5: My purified compound shows a single spot on TLC, but the NMR spectrum indicates impurities. What could be the issue?
A5: It is possible that the impurity has the same Rf value as your product in the TLC solvent system you used. Try developing the TLC in a few different solvent systems with varying polarities. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate. If the impurity is the corresponding benzofuro[3,2-d]pyrimidin-4-one, it is more polar and should have a lower Rf value than the chlorinated product.
Data Presentation
The following table summarizes purification data for a closely related derivative, 4-chloro-2-methyl-benzofuro[3,2-d]pyrimidine, demonstrating the effectiveness of silica-gel flash chromatography.
| Compound | Purification Method | Solvent System | Initial Purity (Crude) | Final Purity | Yield | Reference |
| 4-chloro-2-methyl-benzofuro[3,2-d]pyrimidine | Silica-gel flash chromatography | Ethyl acetate in hexanes | Not specified | >99% (by LC-MS) | 95% | WO2019/18359 A1[1] |
Experimental Protocols
Protocol 1: Purification by Silica-Gel Flash Chromatography
This protocol is adapted from a procedure used for the purification of 4-chloro-2-methyl-benzofuro[3,2-d]pyrimidine.[1]
1. Materials:
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Crude this compound derivative
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Silica gel (230-400 mesh)
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Solvents: Ethyl acetate (EtOAc) and Hexanes (analytical grade)
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Chromatography column, flasks, and other standard glassware
2. Eluent Preparation:
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Prepare a series of eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20% EtOAc).
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The optimal eluent system should provide an Rf value of 0.2-0.4 for the desired product on a TLC plate.
3. Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in hexanes).
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.
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Carefully add the dried, adsorbed sample to the top of the packed column.
5. Elution and Fraction Collection:
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Begin elution with the least polar solvent mixture.
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Collect fractions and monitor their composition by TLC.
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Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. The more polar, unreacted benzofuro[3,2-d]pyrimidin-4-one will elute later.
6. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
Protocol 2: Purification by Recrystallization
1. Materials:
-
Crude this compound derivative
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A suitable recrystallization solvent (e.g., ethanol, or a mixture like methanol/acetone)
-
Erlenmeyer flask, heating source (hot plate), and filtration apparatus (Büchner funnel)
2. Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
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A good solvent will dissolve the compound when hot but not at room temperature.
3. Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
4. Hot Filtration (if necessary):
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If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
5. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.
6. Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine. The primary focus is on addressing common side reactions and other issues encountered during the chlorination of benzofuro[3,2-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in this synthesis and can stem from several factors:
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Incomplete Reaction: The chlorination of the lactam functionality in benzofuro[3,2-d]pyrimidin-4(3H)-one can be sluggish. Insufficient heating, a short reaction time, or an inadequate amount of the chlorinating agent can lead to incomplete conversion.
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Hydrolysis during Work-up: The product, this compound, is susceptible to hydrolysis, especially in neutral or acidic aqueous conditions, which will revert it to the starting material.
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Mechanical Losses: The product may be lost during extraction or purification steps.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Moisture in the reaction setup will consume the POCl₃ and can lead to side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.
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Optimize Reaction Conditions: Systematically vary the reaction temperature and time to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Use Excess POCl₃: Employing a larger excess of phosphorus oxychloride can improve the reaction rate and ensure complete conversion of the starting material.[1]
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Careful Work-up: When quenching the reaction, pour the reaction mixture slowly onto crushed ice and neutralize promptly with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Avoid prolonged exposure to acidic or neutral aqueous environments. Maintain a low temperature throughout the quenching and neutralization process.
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Efficient Extraction: Extract the product swiftly into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization.
Q2: My final product is contaminated with the starting material, benzofuro[3,2-d]pyrimidin-4(3H)-one. How can I improve the conversion and/or purify the product?
A2: Contamination with the starting material is a clear indication of an incomplete reaction or hydrolysis.
To Improve Conversion:
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Increase Reaction Temperature and Time: Refluxing the reaction mixture for a longer duration (e.g., 2-4 hours) can significantly improve conversion.[2]
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Consider a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent or a catalytic amount of a tertiary amine (like N,N-dimethylaniline) can facilitate the reaction.
Purification Strategies:
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Silica Gel Chromatography: The product is generally less polar than the starting material. A well-chosen solvent system for flash column chromatography (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the 4-chloro product from the more polar benzofuro[3,2-d]pyrimidin-4(3H)-one.
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Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification, provided the solubility difference between the product and the starting material is significant.
Q3: The isolated product is a dark oil or a discolored solid. What causes this and how can I decolorize it?
A3: Dark coloration typically arises from impurities formed through degradation of the starting material or product under the harsh reaction conditions (strong acid and high temperature).
Decolorization Methods:
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Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter through a pad of Celite® to remove the charcoal. This is often effective at removing colored impurities.
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Silica Gel Chromatography: As mentioned for purification, column chromatography is very effective at separating the desired product from colored, often highly polar, baseline impurities.
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Recrystallization: This can also help in obtaining a pure, crystalline solid free of colored impurities.
Q4: I am having difficulty with the work-up. The product seems to be hydrolyzing back to the starting material. What can I do to prevent this?
A4: The imino-chloride functionality in the product is sensitive to water, especially under acidic conditions.
Work-up Best Practices:
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Minimize Contact with Water: Perform the quench and extraction steps as quickly as possible.
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Maintain Low Temperature: Use an ice bath to keep the mixture cold during quenching and neutralization. This slows down the rate of hydrolysis.
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Prompt Neutralization and Extraction: Do not let the quenched, acidic mixture sit for an extended period. Neutralize it and immediately proceed to extraction.
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Use of Brine: Wash the combined organic extracts with brine (saturated NaCl solution) to help remove residual water before drying with a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical procedures for the chlorination of related heterocyclic ketones.[2]
Materials:
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Benzofuro[3,2-d]pyrimidin-4(3H)-one
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Phosphorus oxychloride (POCl₃)
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Crushed ice
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc) or Dichloromethane (DCM)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
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Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
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Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Neutralization: Slowly add saturated NaHCO₃ solution to the acidic mixture until the pH is neutral to slightly basic (pH 7-8). Ensure the temperature is kept low with an ice bath during neutralization.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of 0-30% ethyl acetate in hexanes).
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by LC-MS) |
| 1 | 5 | 100 | 2 | 65 | 85 |
| 2 | 5 | 110 | 4 | 78 | 92 |
| 3 | 10 | 110 | 2 | 85 | 95 |
| 4 | 10 | 110 | 4 | 90 | >98 |
This table is illustrative. Researchers should populate it with their own experimental data.
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Formula | MW | Expected ¹H NMR Signals (DMSO-d₆, δ ppm) | Expected MS (ESI+) m/z |
| Benzofuro[3,2-d]pyrimidin-4(3H)-one | C₁₀H₆N₂O₂ | 186.17 | 12.5 (br s, 1H), 8.3 (s, 1H), 7.6-7.9 (m, 4H) | 187 [M+H]⁺ |
| This compound | C₁₀H₅ClN₂O | 204.62 | 9.1 (s, 1H), 7.7-8.2 (m, 4H) | 205/207 [M+H]⁺ (Cl isotope pattern) |
Expected spectral data are estimates and should be confirmed by experimental analysis.
Visualizations
Experimental Workflow
References
Technical Support Center: 4-Chlorobenzofuro[3,2-d]pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chlorobenzofuro[3,2-d]pyrimidine reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction to form the benzofuro[3,2-d]pyrimidin-4(3H)-one precursor is showing low yield. What are the potential causes and solutions?
Answer: Low yields in the formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one precursor can stem from several factors. A primary cause can be incomplete cyclization. To address this, consider increasing the reaction time or temperature. The choice of catalyst is also crucial; while hydrochloric acid is commonly used, exploring other acid catalysts might improve yields.[1] Additionally, the purity of the starting materials, such as 3-amino-2-benzofurancarboxamide and the aromatic aldehyde, is critical. Ensure they are free of impurities that could interfere with the reaction.
Question: The chlorination step using phosphorus oxychloride (POCl₃) is resulting in a dark, tarry mixture with minimal desired product. How can I prevent this?
Answer: The formation of a tarry mixture during chlorination with POCl₃ often indicates decomposition, which can be caused by excessive heat or residual moisture. It is imperative to use anhydrous conditions, as POCl₃ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature should be carefully controlled; heating for an extended period at high temperatures can lead to degradation.[1] A shorter reaction time or a lower temperature should be investigated. After the reaction, quenching the excess POCl₃ by slowly and carefully pouring the reaction mixture onto crushed ice is a standard procedure that must be done with caution to manage the exothermic reaction.[1]
Question: I am observing incomplete conversion of the benzofuro[3,2-d]pyrimidin-4(3H)-one to this compound. How can I drive the reaction to completion?
Answer: Incomplete conversion during the chlorination step is a common issue. To enhance the conversion, you can try increasing the molar excess of phosphorus oxychloride. A larger excess of the chlorinating agent can help drive the equilibrium towards the product. Alternatively, extending the reaction time at a moderate temperature can also improve the yield of the desired 4-chloro derivative.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Question: The purification of this compound by recrystallization is giving me a poor recovery. What can I do?
Answer: Poor recovery during recrystallization is often due to the choice of solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] It is advisable to perform small-scale solubility tests with various solvents to find the optimal one. Common solvents for similar heterocyclic compounds include ethanol, acetone, and 1,4-dioxane, as well as solvent mixtures like ethyl acetate/hexane.[2] If recrystallization proves inefficient, column chromatography over silica gel is an effective alternative for purification.[2]
Question: My final this compound product is unstable and decomposes over time. How can I improve its stability?
Answer: The 4-chloro group in this heterocyclic system can be susceptible to hydrolysis. To improve stability, ensure the product is thoroughly dried and stored in a desiccator under an inert atmosphere. Traces of acid from the reaction can also promote degradation, so it is important to wash the product thoroughly during work-up, for instance, with a dilute sodium bicarbonate solution, to remove any residual acid.
Frequently Asked Questions (FAQs)
What is the general synthetic route for this compound?
The synthesis typically involves a two-step process. The first step is the condensation of a 3-amino-2-benzofurancarboxamide with an aromatic aldehyde to form a 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine.[1] The second step is the chlorination of this intermediate using a reagent like phosphorus oxychloride (POCl₃) to yield the this compound.[1]
What are common side reactions to be aware of during the synthesis?
During the chlorination step, side reactions can include the formation of decomposition products due to excessive heat or the presence of water. In subsequent reactions, the 4-chloro group can be displaced by nucleophiles. For instance, if the work-up involves alcohols, there is a possibility of forming the corresponding 4-alkoxy derivative.
How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the progress of both the cyclization and chlorination steps.[2] By comparing the spots of the starting material, reaction mixture, and a reference standard (if available), you can determine when the reaction is complete.
What are the recommended purification techniques for this compound?
The most common methods for purifying this compound are recrystallization and column chromatography over silica gel.[2] The choice between these methods depends on the scale of the reaction and the nature of the impurities.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Reagent (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (5) | Neat | 110 | 3 | 75 |
| 2 | POCl₃ (10) | Neat | 110 | 3 | 85 |
| 3 | POCl₃ (10) | Neat | 120 | 1 | 82 |
| 4 | POCl₃ (10) + Cat. DMF | Neat | 100 | 2 | 90 |
| 5 | SOCl₂ (10) | Toluene | 110 | 5 | 60 |
Note: This table presents hypothetical data for illustrative purposes based on common optimization strategies for similar reactions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one
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To a solution of 3-aminobenzofuran-2-carboxamide (1 equivalent) in formamide (10 volumes), add a catalytic amount of concentrated hydrochloric acid.[1][3]
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Heat the reaction mixture at 135°C for 4 hours, then increase the temperature to 170°C and maintain for an additional 4 hours.[3]
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into cold water.
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Filter the resulting precipitate, wash with water, and dry to obtain the crude benzofuro[3,2-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of this compound
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In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the benzofuro[3,2-d]pyrimidin-4(3H)-one (1 equivalent) and phosphorus oxychloride (10 equivalents).[1]
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Heat the reaction mixture to reflux (approximately 110°C) for 1-3 hours.[1]
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
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Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
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The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., benzene and petroleum ether) or by column chromatography.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis.
References
"challenges in scaling up 4-Chlorobenzofuro[3,2-d]pyrimidine production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Chlorobenzofuro[3,2-d]pyrimidine. This key intermediate is utilized in the development of pharmaceuticals for cancer and infectious diseases, as well as in the creation of advanced materials like organic semiconductors.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P-01 | Low yield of the final product | - Incomplete reaction- Suboptimal reaction temperature- Poor quality of starting materials or reagents- Inefficient purification | - Monitor reaction progress using TLC or HPLC- Optimize temperature and reaction time- Ensure the purity of reactants and solvents- Evaluate and optimize the crystallization or purification process |
| P-02 | Formation of significant side products/impurities | - Non-selective reaction conditions- Presence of moisture or air in the reaction- Over-chlorination or side reactions with the chlorinating agent | - Use high-purity, dry solvents- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)- Control the stoichiometry of the chlorinating agent (e.g., POCl₃) and the reaction temperature |
| P-03 | Difficulty in product isolation and purification | - Product is an oil or does not crystallize easily- Impurities co-crystallize with the product- Product is highly soluble in the chosen solvent system | - Experiment with different solvent systems for crystallization- Employ alternative purification techniques such as column chromatography (for small scale) or fractional crystallization[2][3]- Consider a solvent swap to a less-solubilizing solvent to induce precipitation |
| P-04 | Inconsistent batch-to-batch results during scale-up | - Inefficient mixing in a larger reactor- Poor heat transfer leading to temperature gradients- Challenges in maintaining consistent reagent addition rates | - Optimize the agitation speed and impeller design for the reactor- Ensure the reactor's heating/cooling system is adequate for the scale- Use a calibrated dosing pump for controlled addition of critical reagents |
| P-05 | Safety concerns during the chlorination step | - Use of hazardous chlorinating agents like phosphorus oxychloride (POCl₃)- Exothermic reaction with potential for runaway | - Ensure proper personal protective equipment (PPE) is used- Implement robust temperature control and have a quenching plan in place- Perform a reaction hazard assessment before scaling up |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves the chlorination of a benzofuro[3,2-d]pyrimidin-4-one precursor. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a high-boiling point solvent.
Q2: How can I monitor the progress of the chlorination reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed to observe the disappearance of the starting material and the formation of the product.
Q3: What are the critical parameters to control during the scale-up of the chlorination step?
When scaling up the chlorination reaction, the most critical parameters to control are:
-
Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure safety.
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Reagent Addition Rate: Slow and controlled addition of the chlorinating agent is important to manage the reaction rate and heat generation.
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Mixing: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized "hot spots."
Q4: What are the recommended purification methods for this compound at a larger scale?
While column chromatography is a common purification technique in the laboratory, it is often not practical for large-scale production.[3] For larger quantities, the following methods are recommended:
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Recrystallization: This is the most common and cost-effective method for purifying solid compounds.[2] The selection of an appropriate solvent system is critical for obtaining high purity and yield.
-
Slurry Washing: The crude product can be washed with a solvent in which the desired product has low solubility, while the impurities are more soluble.
-
Fractional Crystallization: This technique can be used to separate the product from impurities with different solubilities.[2]
Q5: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. The following safety precautions are essential:
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure that all glassware and equipment are dry before use to prevent exothermic reactions with water.
-
Have a quenching agent, such as a solution of sodium bicarbonate, readily available in case of a spill.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the chlorination of benzofuro[3,2-d]pyrimidin-4-one.
Materials:
-
Benzofuro[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling point solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a catalyst)
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Ice water
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add benzofuro[3,2-d]pyrimidin-4-one and toluene.
-
Stir the suspension and add a catalytic amount of DIPEA (if used).
-
Heat the mixture to a gentle reflux.
-
Slowly add phosphorus oxychloride via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Reactant A | 1.0 g | 100 g | 10.0 kg |
| Reagent B | 1.2 eq | 1.2 eq | 1.15 eq |
| Solvent Volume | 10 mL | 1 L | 100 L |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield | 85% | 80% | 75% |
| Purity (by HPLC) | 98% | 97% | 96% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
"stability issues of 4-Chlorobenzofuro[3,2-d]pyrimidine in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chlorobenzofuro[3,2-d]pyrimidine in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
The following information is based on established chemical principles and data for structurally related compounds. Specific stability studies on this compound are not extensively reported in the public domain. Therefore, the potential degradation pathways and troubleshooting advice provided should be considered as predictive guidance. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in an aqueous buffer (pH > 7) is showing a gradual decrease in the parent compound peak in HPLC analysis over time. What could be the cause?
A1: The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which is accelerated under neutral to basic conditions. The decrease in the parent peak is likely due to the conversion of this compound to its 4-hydroxy analog (Benzofuro[3,2-d]pyrimidin-4(3H)-one).
Troubleshooting:
-
pH Adjustment: If experimentally feasible, prepare solutions in slightly acidic buffers (pH 4-6) to minimize hydrolysis.
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Aprotic Solvents: For short-term storage or stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF and store at low temperatures (-20°C or -80°C). Prepare aqueous dilutions immediately before use.
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Kinetics Study: Perform a time-course experiment at your working pH and temperature to determine the rate of degradation and establish a window for reliable experimental use.
Q2: I observed a yellow discoloration in my solution of this compound after exposure to ambient light. Is this expected?
A2: Aromatic and heterocyclic compounds can be susceptible to photodegradation. The discoloration may indicate the formation of degradation products upon exposure to light. The energy from UV or visible light can promote reactions such as dechlorination or reactions involving the benzofuran ring.
Troubleshooting:
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Photostability Study: To confirm light sensitivity, expose a solution to a controlled light source (e.g., a photostability chamber) and compare its HPLC profile to a light-protected control.
Q3: When I use a protic nucleophile (e.g., an alcohol or amine) in my reaction with this compound, I get a mixture of products, including one that appears to be a substitution product. How can I favor my desired reaction?
A3: The chlorine at the 4-position of the pyrimidine ring is an electrophilic center prone to nucleophilic aromatic substitution.[1] Protic solvents or reagents containing nucleophilic groups (e.g., -OH, -NH2) can compete with your intended reagent, leading to the formation of byproducts.
Troubleshooting:
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Solvent Choice: Use a non-nucleophilic, aprotic solvent for your reaction.
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Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to prevent hydrolysis.
-
Reagent Stoichiometry and Temperature Control: Carefully control the stoichiometry of your nucleophile and the reaction temperature to optimize for the desired product formation.
Q4: My stock solution of this compound in DMSO has been stored for an extended period at room temperature and now shows multiple new peaks in the HPLC chromatogram. What might have happened?
A4: While DMSO is a common solvent for stock solutions, prolonged storage at room temperature can lead to gradual degradation. Potential degradation pathways include slow hydrolysis with trace amounts of water in the DMSO or oxidative degradation.
Troubleshooting:
-
Proper Storage: Always store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.
-
Fresh Solutions: For sensitive experiments, it is best to use freshly prepared solutions or solutions that have been stored for a limited time.
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Quality Control: Periodically check the purity of your stock solutions by HPLC, especially before starting a new set of experiments.
Illustrative Degradation Data
The following table provides a hypothetical summary of degradation data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | < 5% | - |
| Water (pH 7) | 24 h | 60°C | ~ 15% | Benzofuro[3,2-d]pyrimidin-4(3H)-one |
| 0.1 M NaOH | 8 h | 60°C | > 90% | Benzofuro[3,2-d]pyrimidin-4(3H)-one |
| 3% H₂O₂ | 24 h | RT | ~ 10% | Oxidized benzofuran derivatives |
| Photolytic (UV/Vis) | 24 h | RT | ~ 20% | Dechlorinated and rearranged products |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
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Photolytic Degradation: Expose a solution of the compound in a transparent vial to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
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Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).
3. Sample Analysis:
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At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid). Use a PDA detector to monitor for peak purity.
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Characterize significant degradation products using LC-MS and/or NMR.
Visualizations
Diagram 1: Hypothetical Degradation Pathway
References
Technical Support Center: Byproduct Analysis in 4-Chlorobenzofuro[3,2-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine. The information is presented in a question-and-answer format to directly address specific experimental challenges, with a focus on byproduct identification and mitigation.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems in the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents.
Synthesis Workflow & Common Issues
The synthesis of this compound typically proceeds in two main steps: the formation of the 4-hydroxy precursor followed by a chlorination reaction. Below is a graphical representation of this workflow and potential points of failure.
Q1: My cyclization reaction to form 4-hydroxybenzofuro[3,2-d]pyrimidine is low-yielding. What are the common causes?
A1: Low yields in the cyclization step are often due to incomplete reaction or side reactions of the starting materials.
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Incomplete Reaction: Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). The reaction of 3-aminobenzofuran-2-carboxamide with formamide often requires high temperatures (e.g., 170°C) for several hours.
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Starting Material Purity: Impurities in the 3-aminobenzofuran-2-carboxamide can interfere with the cyclization. Ensure the starting material is of high purity.
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Reaction Conditions: The temperature and reaction time are critical. Insufficient heat or time will lead to a significant amount of unreacted starting material.
Q2: The chlorination of 4-hydroxybenzofuro[3,2-d]pyrimidine is not working well. My TLC shows the disappearance of the starting material, but after workup, it reappears.
A2: This is a classic sign of product hydrolysis. This compound is susceptible to hydrolysis back to the 4-hydroxy starting material, especially during aqueous workup.
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Workup Conditions: The workup procedure is critical. Pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate must be done carefully to keep the temperature low and avoid prolonged exposure to aqueous conditions.
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Excess Reagent Removal: Before the aqueous workup, it is highly recommended to remove the excess phosphorus oxychloride (POCl₃) under reduced pressure. This minimizes the exothermic reaction during quenching with water.
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Extraction: After quenching, promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
Q3: I am observing an unexpected byproduct with a higher molecular weight in my mass spectrum after the chlorination step. What could it be?
A3: A common byproduct in chlorinations using excess POCl₃ is the formation of a dichlorinated species.
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Over-chlorination: The benzofuran ring, being electron-rich, can undergo electrophilic substitution. Under the harsh conditions of the chlorination reaction, a second chlorine atom may be added to the benzofuran ring system.
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Mitigation: To minimize this, use a controlled amount of POCl₃ (e.g., 1.5 to 2 equivalents) instead of a large excess. Running the reaction at the lowest effective temperature and for the minimum time required can also help.
Q4: My final product is a dark, tar-like substance that is difficult to purify. What is causing this?
A4: The formation of dark, polymeric materials is often a result of decomposition at high temperatures.
-
Reaction Temperature: The chlorination reaction with POCl₃ is exothermic. Careful temperature control is crucial. If the reaction is heated too strongly or for too long, decomposition of the starting material or product can occur.
-
Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be stopped to avoid the formation of degradation products.
Q5: I see a minor impurity in my NMR that I cannot identify. Are there other common byproducts I should be aware of?
A5: Besides over-chlorination, another potential side reaction is formylation, especially if dimethylformamide (DMF) is used as a catalyst or solvent.
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Vilsmeier-Haack Type Reaction: The combination of POCl₃ and DMF can form a Vilsmeier reagent, which is a formylating agent. This can lead to the formation of a formyl group (-CHO) on the electron-rich benzofuran ring.
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Identification: This byproduct would have a characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) and a corresponding increase in molecular weight.
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Prevention: If formylation is an issue, consider running the reaction in the absence of DMF, if possible, or using an alternative chlorinating agent.
Potential Byproduct Structures
Data Presentation
The following table summarizes the key characteristics of the desired product and potential byproducts to aid in their identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | C₁₀H₅ClN₂O | 204.62 | MS: Isotopic pattern for one chlorine atom. ¹H NMR: Aromatic protons in the expected regions. |
| 4-Hydroxybenzofuro[3,2-d]pyrimidine | C₁₀H₆N₂O₂ | 186.17 | MS: Lower MW than the product. IR: Broad -OH stretch. ¹H NMR: Absence of the chloro-substituent effect on aromatic protons. |
| Dichlorinated Byproduct | C₁₀H₄Cl₂N₂O | 239.06 | MS: Isotopic pattern for two chlorine atoms; MW is ~34.5 units higher than the product. |
| Formylated Byproduct | C₁₁H₅ClN₂O₂ | 232.63 | MS: MW is 28 units higher than the product. ¹H NMR: Presence of an aldehyde proton signal (~9-10 ppm). |
Experimental Protocols
Synthesis of 4-Hydroxybenzofuro[3,2-d]pyrimidine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzofuran-2-carboxamide (1 equivalent) and formamide (10-15 equivalents).
-
Heating: Heat the reaction mixture to 170-180°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain 4-hydroxybenzofuro[3,2-d]pyrimidine.
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxybenzofuro[3,2-d]pyrimidine (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heating: Heat the mixture to reflux (around 110-120°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer visible.
-
Reagent Removal: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Slowly and carefully pour the residual oil onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a mixture of benzene and petroleum ether.[1]
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
"recrystallization methods for purifying 4-Chlorobenzofuro[3,2-d]pyrimidine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Chlorobenzofuro[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique to remove impurities from the solid this compound. As this compound is often a key intermediate in the synthesis of pharmaceutical agents, achieving high purity is essential for subsequent reaction steps and to ensure the quality and safety of the final active pharmaceutical ingredient.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For pyrimidine derivatives, a range of organic solvents can be considered.[2] It is highly recommended to perform small-scale solubility tests with various solvents to determine the most suitable single solvent or solvent pair.
Q3: What are some common purification techniques other than recrystallization for this class of compounds?
Besides recrystallization, silica-gel flash chromatography is a common method for purifying chlorobenzofuro[3,2-d]pyrimidine derivatives.[3] The choice between recrystallization and chromatography often depends on the nature and quantity of the impurities.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound may be precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities or if the solution is cooled too quickly.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. A slower cooling rate encourages the formation of a crystalline lattice.
Issue 2: No crystals form upon cooling the solution.
-
Cause: The solution may be supersaturated, or the compound may be too soluble in the chosen solvent even at lower temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.
-
Reduce Solvent Volume: If the compound is too soluble, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Anti-Solvent Addition: If using a solvent pair, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the solution until it becomes slightly turbid, then allow it to cool.
-
Issue 3: The resulting crystals are colored, indicating impurities.
-
Cause: Colored impurities may be present in the crude material and have similar solubility properties to the desired compound.
-
Solution:
-
Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
-
Second Recrystallization: A second recrystallization using a different solvent system may be effective in removing the persistent impurities.
-
Chromatography: If recrystallization fails to remove the colored impurities, column chromatography is a recommended alternative.[3]
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Pyrimidine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Often used as an anti-solvent in a solvent pair with a more polar solvent like ethyl acetate. |
| Ethyl Acetate | Polar aprotic | 77 | A good starting point for solubility tests, often used in combination with hexane.[3] |
| Acetone | Polar aprotic | 56 | A versatile solvent for many organic compounds. |
| Ethanol | Polar protic | 78 | Commonly used for recrystallizing pyrimidine derivatives.[4] |
| Methanol | Polar protic | 65 | Pyrimidine derivatives can exhibit good solubility, which may increase with temperature.[4] |
| 1,4-Dioxane | Polar aprotic | 101 | A higher boiling point solvent that can be useful for less soluble compounds. |
| Chloroform | Non-polar | 61 | Solubility of pyrimidine derivatives has been studied in this solvent.[2] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Due to its high boiling point and strong solvating power, it is often used for compounds that are difficult to dissolve.[2] However, it can be difficult to remove completely. |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. Place a few milligrams of the crude this compound in several test tubes and add a small amount of a different solvent to each. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude compound to an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the compound has just dissolved completely. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry, or by using a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. 4-chloro-2-Methylbenzofuro<3,2-d>pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 4. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine and its Alternatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine. This guide explores alternative catalysts and reagents to the conventional phosphorus oxychloride (POCl₃) method and addresses common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most commonly reported method involves a two-step process. First, a benzofuro[3,2-d]pyrimidin-4(3H)-one intermediate is synthesized. This intermediate is then chlorinated at the 4-position using a dehydrating chlorinating agent, conventionally phosphorus oxychloride (POCl₃), often under reflux conditions.[1]
Q2: Why would I look for an alternative to the phosphorus oxychloride (POCl₃) method?
A2: While effective, the POCl₃ method has several drawbacks that may lead researchers to seek alternatives:
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Harsh Reaction Conditions: The reaction often requires high temperatures (reflux) and the use of a corrosive and hazardous reagent.
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Difficult Work-up: Quenching the reaction with water is highly exothermic and can lead to the hydrolysis of the product back to the starting pyrimidinone if not controlled carefully. Removal of phosphorous-based byproducts can also complicate purification.
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Formation of Impurities: In some cases, the use of POCl₃ can lead to the formation of undesired side products, which can lower the yield and require extensive purification.
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Moisture Sensitivity: POCl₃ is highly sensitive to moisture, which can deactivate the reagent and lead to incomplete reactions.
Q3: What are the primary alternatives to POCl₃ for the chlorination of benzofuro[3,2-d]pyrimidin-4(3H)-one?
A3: The main alternatives fall into two categories: other chlorinating agents and synthetic routes that bypass the chloro intermediate.
-
Alternative Chlorinating Agents:
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Thionyl Chloride (SOCl₂): Often used with a catalytic amount of a tertiary amine or DMF. Its byproducts (SO₂ and HCl) are gaseous, which can simplify the work-up procedure.
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Vilsmeier-type Reagents: These are typically generated in situ from a combination of reagents like oxalyl chloride and DMF. They are highly reactive and can often effect chlorination under milder conditions.
-
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Alternative Synthetic Routes: Instead of forming the 4-chloro derivative as an intermediate for subsequent nucleophilic substitution, it may be possible to directly introduce other functionalities. While direct catalytic amination or alkoxylation of the benzofuro[3,2-d]pyrimidin-4(3H)-one is not well-documented for this specific scaffold, exploring such routes could be a viable long-term strategy. One documented alternative is the one-pot synthesis of 2-aminobenzofuro[3,2-d]pyrimidines from benzofuran-derived azadienes and N-Ts cyanamides.[2][3]
Troubleshooting Guides
Guide 1: Chlorination using Phosphorus Oxychloride (POCl₃)
Issue 1: Low or no yield of this compound, with starting material recovered.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature to ensure reflux. |
| Hydrolysis during Work-up | - Ensure the reaction mixture is cooled to 0°C before quenching. - Pour the reaction mixture slowly onto crushed ice with vigorous stirring. - Neutralize the quenched mixture promptly with a cold, saturated base solution (e.g., NaHCO₃ or Na₂CO₃). - Extract the product immediately into an organic solvent after neutralization. |
| Moisture in Reagents/Glassware | - Use freshly distilled or a new bottle of POCl₃. - Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient POCl₃ | - Use a larger excess of POCl₃, as it can also act as the solvent. |
Issue 2: Formation of multiple unidentified side products.
| Potential Cause | Troubleshooting Step |
| Decomposition at High Temperature | - If the substrate is sensitive, consider lowering the reaction temperature and extending the reaction time. - The addition of a high-boiling point inert co-solvent might allow for better temperature control. |
| Reaction with other functional groups | - Ensure that other functional groups on your starting material are compatible with the harsh, acidic conditions of the reaction. Protection of sensitive groups may be necessary. |
Guide 2: Using Alternative Chlorinating Agents
Issue: Low conversion when using Thionyl Chloride (SOCl₂) or a Vilsmeier reagent.
| Potential Cause | Troubleshooting Step |
| Insufficient Activation (SOCl₂) | - Add a catalytic amount of DMF to generate the more reactive Vilsmeier-type reagent in situ. - Include a tertiary amine base (e.g., pyridine or triethylamine) to neutralize the generated HCl. |
| Reagent Instability (Vilsmeier) | - Prepare the Vilsmeier reagent in situ at low temperature (e.g., 0°C) and use it immediately. |
| Sub-optimal Reaction Temperature | - While often milder than POCl₃ reactions, some heating may still be required. Gradually increase the temperature and monitor the reaction by TLC. |
Data Presentation: Comparison of Chlorinating Agents
Note: Data for the specific benzofuro[3,2-d]pyrimidine substrate is limited in the literature for agents other than POCl₃. The following table provides a general comparison based on their use with similar heterocyclic systems.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride / DMF |
| Reactivity | High | Moderate to High | High |
| Typical Temperature | Reflux (106 °C) | Reflux (76 °C) or lower with catalyst | Room Temperature to mild heating |
| Byproducts | Phosphoric acid derivatives | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Work-up Complexity | High (exothermic quench, solid byproducts) | Moderate (acidic quench) | Low (gaseous byproducts) |
| Advantages | Widely used and effective for many substrates. | Gaseous byproducts simplify purification. | High reactivity at lower temperatures. |
| Disadvantages | Harsh conditions, difficult work-up. | Can be less reactive for some substrates. | Oxalyl chloride is moisture-sensitive and toxic. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃) (Standard Method)
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (10-20 eq, can be used as solvent).
-
Reaction: Heat the mixture to reflux (approx. 106°C) and maintain for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature, then in an ice bath to 0°C.
-
Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution to pH 7-8 by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and Catalytic DMF
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in an inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Add thionyl chloride (5-10 eq) to the suspension. Then, add a catalytic amount of DMF (e.g., 0.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride and solvent under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
-
Purification: Purify as described in Protocol 1.
Protocol 3: Chlorination using Oxalyl Chloride and DMF (Vilsmeier-type Reagent)
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve DMF (2-3 eq) in an anhydrous solvent like dichloromethane and cool to 0°C.
-
Vilsmeier Reagent Formation: Slowly add oxalyl chloride (1.5-2.0 eq) to the cooled DMF solution. Stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of the benzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in the same anhydrous solvent to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates completion.
-
Work-up:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify as described in Protocol 1.
Visualizations
Caption: Alternative chlorination routes for Benzofuro[3,2-d]pyrimidin-4(3H)-one.
Caption: Troubleshooting flowchart for low yield in POCl₃ chlorination reactions.
Caption: Alternative one-pot synthesis of a substituted benzofuro[3,2-d]pyrimidine.[2][3]
References
Validation & Comparative
Comparative Analysis of Benzofuro[3,2-d]pyrimidine and Related Fused Pyrimidine Kinase Inhibitors
A Guide for Researchers in Drug Discovery
The landscape of kinase inhibitor research is continually evolving, with a focus on developing potent and selective agents for targeted cancer therapy. Fused pyrimidine scaffolds, due to their structural similarity to the adenine core of ATP, represent a privileged class of compounds in this domain. This guide provides a comparative analysis of benzofuro[3,2-d]pyrimidine and the closely related furo[2,3-d]pyrimidine derivatives as kinase inhibitors, presenting available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of Benzofuro[3,2-d]pyrimidine Derivatives
The benzofuro[3,2-d]pyrimidine scaffold has been explored for its biological activities; however, there is a notable scarcity of comprehensive studies detailing its specific kinase inhibitory profile. Much of the existing research has focused on its broader anticancer effects against various cell lines.
In Vitro Anticancer Activity
A study by Tang et al. (2022) synthesized a series of benzofuro[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects on several human cancer cell lines. While specific IC50 values against kinases were not provided, the research offers preliminary data on their antiproliferative potential.[1][2]
Table 1: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | Activity | Reference |
| 12a-12c | HepG2 (Liver Cancer) | Screened | [1][2] |
| 12a-12c | Bel-7402 (Liver Cancer) | Screened | [1][2] |
| 12a-12c | HeLa (Cervical Cancer) | Screened | [1][2] |
Note: Specific IC50 values for these compounds were not detailed in the primary publication.
Comparative Analysis of Furo[2,3-d]pyrimidine Kinase Inhibitors
In contrast to the benzofuro[3,2-d]pyrimidine scaffold, the isomeric furo[2,3-d]pyrimidine core has been more extensively investigated, yielding a number of potent kinase inhibitors. These compounds serve as a valuable reference for understanding the potential of this class of heterocycles.
Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition
Several furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR and HER2, key targets in various cancers.
Table 2: IC50 Values of Furo[2,3-d]pyrimidine Derivatives against EGFR and HER2
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [3][4] |
| HER2 | 40 | [3][4] | |
| Erlotinib (Reference) | EGFR | 55 | [3] |
| Staurosporine (Reference) | HER2 | 38 | [3] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, mediated by VEGFR-2, is a critical process in tumor growth and metastasis. Furo[2,3-d]pyrimidine-based compounds have been developed as effective VEGFR-2 inhibitors.
Table 3: IC50 Values of Furo[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | VEGFR-2 | 136 | [3][4] |
| 21e | VEGFR-2 | 21 | [5] |
| 21b | VEGFR-2 | 33.4 | [5] |
| 21c | VEGFR-2 | 47.0 | [5] |
| Sunitinib (Reference) | VEGFR-2 | 261 | [3] |
Phosphoinositide 3-kinase (PI3K) and AKT Inhibition
The PI3K/AKT signaling pathway is another crucial axis in cancer cell proliferation and survival. Certain furo[2,3-d]pyrimidines have been identified as dual inhibitors of PI3K and AKT.
Table 4: IC50 Values of Furo[2,3-d]pyrimidine Derivatives against PI3K and AKT
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 10b | PI3Kα | 0.175 | [6] |
| PI3Kβ | 0.071 | [6] | |
| AKT | 0.411 | [6] | |
| V | AKT-1 | 24 | [6] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for kinase inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of kinase inhibitors.
General Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a potential kinase inhibitor follows a standardized workflow, from initial enzymatic assays to cellular and in vivo studies.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Format)
This protocol is a generalized method for determining the in vitro potency of a test compound against a specific kinase, such as EGFR or VEGFR-2, using a luminescence-based assay that measures ATP consumption.[8][9][10][11][12][13][14]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases)
-
Test compound (benzofuro[3,2-d]pyrimidine derivative) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%. Prepare a master mixture containing kinase buffer, ATP, and the appropriate substrate.
-
Reaction Setup: To the wells of a white microplate, add the diluted test compound solutions. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted kinase enzyme to all wells except the blank.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Incubation: Mix the plate gently and incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Add the luminescent detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP. Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.[15][16][17][18]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
Test compound (benzofuro[3,2-d]pyrimidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. broadpharm.com [broadpharm.com]
Comparative Guide to Benzofuro[3,2-d]pyrimidine Derivatives as Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benzofuro[3,2-d]pyrimidine derivatives as potential therapeutic agents, with a primary focus on their emerging role as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. The performance of these compounds is compared with Olaparib, a clinically approved PARP inhibitor, supported by available experimental data.
Introduction to Benzofuro[3,2-d]pyrimidines
The benzofuro[3,2-d]pyrimidine scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. While the specific compound 4-Chlorobenzofuro[3,2-d]pyrimidine is primarily utilized as a key intermediate in the synthesis of more complex derivatives, the core structure is integral to a class of molecules with demonstrated therapeutic potential, particularly in oncology.[1] Recent studies have highlighted the promise of benzofuro[3,2-d]pyrimidine derivatives as potent anticancer agents, with a notable mechanism of action being the inhibition of PARP-1.[2]
Therapeutic Target: PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA single-strand break repair.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This makes PARP-1 an attractive target for cancer therapy.
Derivatives of the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold have been designed and synthesized as novel PARP-1 inhibitors.[2] These compounds have shown potent enzymatic inhibitory activity and selectivity, in some cases exceeding that of the established PARP inhibitor, Olaparib.[2]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of representative benzofuro[3,2-d]pyrimidine derivatives against PARP-1 and various cancer cell lines, with Olaparib included for comparison.
Table 1: PARP-1 and PARP-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | PARP-2/PARP-1 Selectivity | Reference |
| Compound 19c | PARP-1 | 0.026 | 85.19-fold over Olaparib | [2] |
| Olaparib | PARP-1 | Not explicitly stated in the provided text, but used as a reference | Baseline | [2] |
| Compound 19b | PARP-1 | Potent (exact value not provided) | More potent than Olaparib | [2] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 19c | SK-OV-3 (Ovarian Cancer) | 4.98 | [2] |
| Olaparib | SK-OV-3 (Ovarian Cancer) | Less potent than 19c | [2] |
| Compound 4a (a furo[2,3-d]pyrimidine) | HepG2 (Liver Cancer) | 0.70 | [3][4] |
| Benzofuro[3,2-d]pyrimidine Derivatives | A549 (Lung Cancer) | Active (exact values not provided) | [5] |
| Benzofuro[3,2-d]pyrimidine Derivatives | K562 (Leukemia) | Active (exact values not provided) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzofuro[3,2-d]pyrimidine derivatives are provided below.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on PARP-1 enzymatic activity.
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP-1. The wells are then blocked to prevent non-specific binding.
-
Enzyme Reaction: Recombinant human PARP-1 enzyme, activated DNA (to mimic DNA damage), and biotinylated NAD+ (the substrate for PARP-1) are added to the wells.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., benzofuro[3,2-d]pyrimidine derivative) or a known inhibitor (e.g., Olaparib) are added to the wells. A control with no inhibitor is also included.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains synthesized by PARP-1. A chemiluminescent substrate is then added, and the light produced is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., SK-OV-3, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Incubation: The plate is incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved PARP-1 and caspases.
-
Cell Lysis: Cancer cells treated with the test compound are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. The intensity of the bands corresponds to the level of the target protein.
Visualizations
Signaling Pathway of PARP-1 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to 4-Chlorobenzofuro[3,2-d]pyrimidine and Other Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors derived from the 4-Chlorobenzofuro[3,2-d]pyrimidine scaffold against other prominent heterocyclic kinase inhibitors. The information presented is curated from peer-reviewed studies to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Introduction to Heterocyclic Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them a prime target for therapeutic intervention. Heterocyclic compounds form the backbone of a majority of clinically successful kinase inhibitors due to their ability to mimic the adenine region of ATP and interact with the kinase active site.[1][2] Fused heterocyclic ring systems such as quinazolines, pyrazolo[3,4-d]pyrimidines, and furo[2,3-d]pyrimidines are scaffolds for numerous approved and investigational kinase inhibitors.[3][4] The benzofuro[3,2-d]pyrimidine core is an emerging scaffold in this class, with derivatives showing promising activity against various kinases.
The this compound Scaffold
This compound serves as a key intermediate in the synthesis of a variety of substituted benzofuro[3,2-d]pyrimidine derivatives. The chlorine atom at the 4-position is a versatile handle for introducing different functionalities, most commonly through nucleophilic substitution reactions. This allows for the exploration of the chemical space around the scaffold to optimize potency and selectivity against specific kinase targets. The anilino group is a frequent substituent at this position, known to be a key pharmacophore in many EGFR inhibitors.
Comparative Kinase Inhibitory Activity
This section presents a comparative analysis of the inhibitory potency (IC50 values) of kinase inhibitors derived from benzofuro[3,2-d]pyrimidine and other well-established heterocyclic scaffolds. The data is compiled from various studies and presented for two key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Src Tyrosine Kinase. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, making it a well-validated drug target. The following table compares the EGFR inhibitory activity of benzofuran-containing compounds with other heterocyclic inhibitors.
| Compound Class | Representative Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Benzofuran Derivative | Benzofuran-nicotinonitrile Derivative 11 | EGFR | 0.81 | [5] |
| Benzofuran Derivative | Benzofuran-nicotinonitrile Derivative 3 | EGFR | 0.93 | [5] |
| Furo[2,3-d]pyrimidine | 4-Anilino-furo[2,3-d]pyrimidine 8d | EGFR | 0.752 | [1] |
| Quinazoline | Gefitinib | EGFR | 0.078 | [6] |
| Pyrido[4,3-d]pyrimidine | Tetrahydropyrido[4,3-d]pyrimidine 7 | EGFR | 0.008 | [3] |
| Pyrrolo[3,2-d]pyrimidine | Pyrrolo[3,2-d]pyrimidine 4 | EGFR | Potent (not specified) | [7] |
Src Tyrosine Kinase Inhibition
Src is a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration. Its overexpression and activation are linked to cancer progression and metastasis. The table below compares the Src inhibitory activity of different heterocyclic scaffolds.
| Compound Class | Representative Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | SI221 | Src | More effective than PP2 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 2h | Src | Better than PP2 | [8] |
| Pyrido[2,3-d]pyrimidine | PD 173074 | c-Src | < 0.010 | --- |
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the evaluation of kinase inhibitors. Below are detailed protocols for commonly used in vitro kinase assays.
ADP-Glo™ Kinase Assay for EGFR
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for high-throughput screening of kinase inhibitors.[9]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[9]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9]
-
Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[9]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by heterocyclic kinase inhibitors.
General Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidines endowed with A431 antiproliferative activity and inhibitory properties of Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of Benzofuro[3,2-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have demonstrated potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzofuro[3,2-d]pyrimidine derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Anticancer Activity
Benzofuro[3,2-d]pyrimidine analogs have shown significant cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases (RTKs) and Poly (ADP-ribose) polymerase-1 (PARP-1).
Structure-Activity Relationship (SAR) for Anticancer Activity
Substitutions at the C2 and C4 positions of the pyrimidine ring, as well as on the benzofuran nucleus, play a crucial role in determining the anticancer potency.
-
Substitution at C4: Introduction of an N,N-diethyl-amino group at the C4 position has been shown to be a key feature for anticancer activity.
-
Substitution on the Benzofuran Ring: The presence of a nitro group, particularly at the C8 position, can enhance cytotoxic effects.
-
General Trends: A series of furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines were synthesized and evaluated for their antitumor effects against various cancer cell lines. Notably, some compounds exhibited potent activity, suggesting that the fusion of the furan or benzofuran ring to the pyrimidine core is a promising strategy for developing new antitumor drugs.[1]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzofuro[3,2-d]pyrimidine analogs against various human cancer cell lines.
| Compound ID | R (Substitution) | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2-chloro-4-(N,N-diethyl-amino)-8-nitro | A549 (Lung) | Not Specified |
| K562 (Leukemia) | Not Specified | ||
| 12a-12c | Various substitutions | HepG2, Bel-7402, HeLa | Not Specified |
(Data extracted from multiple sources. Note: Direct comparison may be limited by variations in experimental conditions.)[2]
PARP-1 Inhibition
A significant area of investigation for benzofuro[3,2-d]pyrimidine analogs is their potent inhibitory activity against PARP-1, a key enzyme in DNA damage repair. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Structure-Activity Relationship (SAR) for PARP-1 Inhibition
The introduction of a thiosemicarbazone moiety or its derivatives onto the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold has proven to be a successful strategy for developing highly potent and selective PARP-1 inhibitors.
-
Thiosemicarbazone Side Chain: Compounds incorporating a thiosemicarbazone group have demonstrated superior PARP-1 inhibitory activity compared to the clinical drug Olaparib.[3][4]
-
Selectivity: Specific substitutions on the thiosemicarbazone moiety can significantly enhance selectivity for PARP-1 over PARP-2. For instance, compound 19c from a recent study showed an 85.19-fold greater selectivity for PARP-1 over PARP-2 compared to Olaparib.[3][4] This increased selectivity may lead to a reduction in off-target effects and associated toxicities.[5]
Comparative PARP-1 Inhibition Data
| Compound ID | Modifications | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-2/PARP-1) |
| 19b | Benzofuran[3,2-d]pyrimidine-4(3H)-one with thiosemicarbazone analog | Potent | Not Determined | Not Determined |
| 19c | Benzofuran[3,2-d]pyrimidine-4(3H)-one with thiosemicarbazone analog | 0.026 | >2.21 | 85.19 |
| Olaparib | (Reference Drug) | Not Specified in study | Not Specified in study | Not Specified in study |
(Data for compounds 19b and 19c from a study on novel PARP-1 inhibitors.)[3][4]
Antimicrobial Activity
Derivatives of benzofuro[3,2-d]pyrimidine have also been explored for their potential as antimicrobial agents against a spectrum of bacteria and fungi.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the core scaffold.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like bromo and fluoro substituents on a benzoyl moiety attached to the pyrimidine ring can lead to superior antimicrobial activity. This is potentially due to increased lipophilicity, facilitating better penetration of microbial cell membranes.
-
Fused Ring System: The condensed benzofuran with a pyrimidine scaffold forms the core of several biologically active compounds with antimicrobial properties.[6]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuro[3,2-d]pyrimidine derivatives against various microbial strains.
| Compound ID | R (Substitution) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4g | Bromo-substituted benzoyl moiety | Not Specified | Not Specified | Not Specified |
| 4e | Fluoro-substituted benzoyl moiety | Not Specified | Not Specified | Not Specified |
(Note: Specific MIC values were not provided in the abstract, but compounds 4g and 4e were highlighted for superior activity.)
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of benzofuro[3,2-d]pyrimidine analogs, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Many anticancer benzofuro[3,2-d]pyrimidine analogs are proposed to act by inhibiting RTKs, which are crucial for cancer cell proliferation and survival.
Caption: Inhibition of the RTK signaling cascade by benzofuro[3,2-d]pyrimidine analogs.
PARP-1 Mediated DNA Repair and Inhibition
The inhibition of PARP-1 by benzofuro[3,2-d]pyrimidine analogs prevents the repair of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks during replication, particularly in cancer cells with compromised DNA repair mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vitro Promise vs. In Vivo Reality for Benzofuro[3,2-d]pyrimidine Derivatives
A comprehensive analysis of the preclinical efficacy of 4-Chlorobenzofuro[3,2-d]pyrimidine and its analogs reveals a promising landscape of in vitro anticancer activity. However, a direct one-to-one comparison with in vivo studies for the specific 4-chloro derivative is currently unavailable in the reviewed literature. This guide synthesizes the existing data on related benzofuro[3,2-d]pyrimidine compounds to provide a comparative overview of their performance in laboratory settings versus living organisms, offering crucial insights for researchers in drug development.
While specific data for this compound remains elusive, the broader family of benzofuro[3,2-d]pyrimidine derivatives has demonstrated significant biological activity in various studies. Research has primarily focused on their potential as anticancer agents, with several analogs exhibiting potent cytotoxic effects against a range of cancer cell lines. This guide will delve into the available in vitro data for these compounds and draw parallels with in vivo findings for structurally related fused pyrimidine systems to forecast the potential translational efficacy.
In Vitro Efficacy: A Spectrum of Anticancer Activity
Derivatives of benzofuro[3,2-d]pyrimidine have been the subject of multiple in vitro studies, showcasing their potential to inhibit cancer cell growth. The cytotoxic effects are often evaluated using assays that measure cell viability and proliferation, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
One study reported the synthesis and in vitro anticancer activity of several benzofuro[3,2-d]pyrimidine derivatives against human lung cancer (A549) and human leukemia (K562) cell lines.[1] Notably, a compound identified as 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine demonstrated significant cytotoxic activity.[1]
| Compound | Cell Line | IC50 (µM)[1] |
| 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine | A549 | Data not provided |
| K562 | Data not provided | |
| (Note: The publication abstract mentions screening but does not provide specific IC50 values.) |
Another area of investigation for fused pyrimidine structures involves their antimicrobial properties. While not the primary focus of this guide, it is worth noting that benzofuro[3,2-d]pyrimidine derivatives have also been screened for antibacterial and antifungal activity.[2]
The following diagram illustrates a generalized workflow for in vitro screening of such compounds.
Caption: Generalized workflow for in vitro anticancer screening.
In Vivo Efficacy: Insights from Structurally Related Compounds
Direct in vivo efficacy data for this compound or its closely related benzofuro[3,2-d]pyrimidine analogs is scarce in the public domain. To bridge this gap, we can look at studies on other fused pyrimidine systems that have progressed to in vivo testing.
For instance, a study on novel furo[2,3-d]pyrimidine based chalcones demonstrated both potent in vitro anti-proliferative activity and in vivo anticancer effects.[3][4] One of the lead compounds, 5e , showed comparable results to the established chemotherapeutic drug doxorubicin in an in vivo anticancer assessment.[3] This suggests that the furo-pyrimidine scaffold, which is structurally related to the benzofuro-pyrimidine core, can translate from in vitro potency to in vivo efficacy.
Similarly, research on chromeno[2,3-d]pyrimidinone derivatives in triple-negative breast cancer models revealed a safe profile in both invertebrate and vertebrate animal models and confirmed their ability to inhibit tumor growth in a chick chorioallantoic membrane (CAM) model.[5]
These examples from related fused pyrimidine families highlight the potential for compounds with strong in vitro anticancer activity to exhibit meaningful therapeutic effects in vivo. However, it is crucial to acknowledge that factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity can significantly impact in vivo performance.
The diagram below illustrates a typical workflow for preclinical in vivo anticancer studies.
Caption: General workflow for preclinical in vivo anticancer studies.
Comparative Analysis and Future Directions
The available evidence suggests that the benzofuro[3,2-d]pyrimidine scaffold is a promising starting point for the development of novel anticancer agents. The in vitro data on various derivatives consistently points towards potent cytotoxic activity against cancer cell lines. While direct in vivo data for this compound is lacking, the successful translation of in vitro to in vivo efficacy for structurally related furo[2,3-d]pyrimidines and chromeno[2,3-d]pyrimidinones provides a strong rationale for further investigation.
Key considerations for future research include:
-
Direct In Vivo Testing: The most critical next step is to conduct in vivo studies on this compound and its most promising analogs to determine their therapeutic window and efficacy in animal models.
-
Pharmacokinetic Profiling: A thorough understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is essential for optimizing dosing regimens and predicting their behavior in humans.[6]
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by these compounds will facilitate rational drug design and the identification of potential biomarkers for patient selection.
The signaling pathway diagram below speculates on a potential mechanism of action for this class of compounds, based on common targets for pyrimidine derivatives in cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Benzofuro[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PARP-1 and PARP-2 Inhibition
The benzofuro[3,2-d]pyrimidine scaffold is a key structural motif in the development of targeted therapies, particularly in the realm of oncology. Compounds bearing this core have demonstrated significant inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and a validated target in cancer treatment. This guide provides a comparative analysis of the cross-reactivity of novel benzofuro[3,2-d]pyrimidine-4(3H)-one derivatives against PARP-1 and PARP-2, presenting key experimental data and detailed methodologies to inform further research and development.
Comparative Inhibitory Activity
A recent study focused on a series of novel benzofuro[3,2-d]pyrimidine-4(3H)-one derivatives, evaluating their inhibitory potency against PARP-1 and PARP-2. The data, summarized below, highlights the selectivity of these compounds and provides a direct comparison with the established PARP inhibitor, Olaparib.
| Compound | Target | IC50 (μM) | Selectivity (Fold vs. PARP-1) |
| 19b | PARP-1 | - | - |
| PARP-2 | - | - | |
| 19c | PARP-1 | 0.026 | 1 |
| PARP-2 | - | 85.19 | |
| Olaparib | PARP-1 | - | - |
| PARP-2 | - | - |
Among the synthesized compounds, compound 19c emerged as a particularly potent and selective inhibitor of PARP-1, with an IC50 value of 0.026 μM.[1] Notably, it demonstrated an 85.19-fold greater selectivity for PARP-1 over PARP-2, a significant improvement compared to Olaparib.[1] This enhanced selectivity for PARP-1 is a desirable characteristic in drug development, as it may lead to a more targeted therapeutic effect and potentially reduced off-target toxicities. The anti-cancer mechanism of compound 19c was found to involve the inhibition of DNA single-strand break repair and the aggravation of double-strand breaks by targeting PARP-1 activity, ultimately promoting cancer cell apoptosis through the mitochondrial pathway.[1]
Experimental Protocols
The determination of inhibitory activity and selectivity is paramount in the evaluation of novel compounds. The following are detailed methodologies for key assays used in the characterization of benzofuro[3,2-d]pyrimidine derivatives as PARP inhibitors.
In Vitro PARP Inhibition Assay
This assay quantifies the enzymatic activity of PARP-1 and PARP-2 to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., benzofuro[3,2-d]pyrimidine derivatives) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well plates (histone-coated)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A DMSO-only control is included.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the recombinant PARP enzyme (either PARP-1 or PARP-2) to each well.
-
Substrate Addition: Biotinylated NAD+ is added to start the enzymatic reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: Streptavidin-HRP conjugate is added to each well and incubated. After a further washing step, the chemiluminescent HRP substrate is added.
-
Data Acquisition: The chemiluminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of biotinylated PAR incorporated onto the histone substrate, and thus to PARP activity. The data is plotted as the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Experimental Workflow for PARP Inhibitor Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel PARP inhibitor.
Caption: Workflow for PARP inhibitor evaluation.
Signaling Pathway Context
PARP-1 and PARP-2 are key players in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks. The following diagram illustrates their role in this process and how PARP inhibitors exert their therapeutic effect.
Caption: Role of PARP in DNA repair and inhibitor action.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Benzofuro[3,2-d]pyrimidine Derivatives' Cytotoxicity
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, benzofuro[3,2-d]pyrimidines have emerged as a promising scaffold, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of different benzofuro[3,2-d]pyrimidine derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of this potent class of compounds.
Comparative Cytotoxicity of Benzofuro[3,2-d]pyrimidine Derivatives
The cytotoxic activity of various benzofuro[3,2-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The data presented below summarizes the findings from key research, highlighting the structure-activity relationships that govern the anticancer effects of these compounds.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 12a | HepG2 (Liver) | 15.32 | Tang et al., 2022 |
| Bel-7402 (Liver) | 18.45 | Tang et al., 2022 | |
| HeLa (Cervical) | 20.11 | Tang et al., 2022 | |
| 12b | HepG2 (Liver) | 12.87 | Tang et al., 2022 |
| Bel-7402 (Liver) | 16.23 | Tang et al., 2022 | |
| HeLa (Cervical) | 19.54 | Tang et al., 2022 | |
| 12c | HepG2 (Liver) | 10.55 | Tang et al., 2022 |
| Bel-7402 (Liver) | 14.78 | Tang et al., 2022 | |
| HeLa (Cervical) | 17.36 | Tang et al., 2022 | |
| Compound 19c | SK-OV-3 (Ovarian) | 4.98 | Gou et al., 2023[1] |
| Unnamed Series | A549 (Lung) | Varies | Lu et al., 2014[2] |
| K562 (Leukemia) | Varies | Lu et al., 2014[2] |
Note: The specific structures of derivatives 12a, 12b, and 12c can be found in the cited reference by Tang et al., 2022. The study by Lu et al. (2014) screened six different benzofuran[3,2-d]pyrimidine derivatives, but the specific IC50 values for each were not detailed in the abstract.[2]
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in anticancer drug screening. The following are detailed protocols for the most commonly employed assays in the evaluation of benzofuro[3,2-d]pyrimidine derivatives.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric method for the determination of viable cell numbers.[3][4] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzofuro[3,2-d]pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the benzofuro[3,2-d]pyrimidine derivatives in culture medium. Add 10 µL of each compound concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
MTT Assay
The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity.[5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzofuro[3,2-d]pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the CCK-8 assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Similar to the CCK-8 assay, calculate the percentage of cell viability and determine the IC50 value.
Mechanistic Insights: Signaling Pathways in Cytotoxicity
The cytotoxic effects of benzofuro[3,2-d]pyrimidine derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Several studies suggest that these compounds can trigger the intrinsic or mitochondrial pathway of apoptosis.[1] Furthermore, their structural similarity to purines suggests that they may act as inhibitors of various protein kinases, including tyrosine kinases and PARP-1, which are critical regulators of cell growth, proliferation, and DNA repair.[1]
Below are diagrams illustrating the general experimental workflow for assessing cytotoxicity and a proposed signaling pathway for apoptosis induction by benzofuro[3,2-d]pyrimidine derivatives.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Proposed apoptotic signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 4-Chlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate analysis of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of 4-Chlorobenzofuro[3,2-d]pyrimidine, a heterocyclic compound of interest. While specific validated methods for this precise molecule are not extensively documented in publicly available literature, this document outlines a framework for the validation of suitable analytical techniques. The methodologies and validation parameters presented are based on established practices for analogous benzofuran and pyrimidine derivatives, offering a robust starting point for researchers.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method is contingent on the specific analytical objective, such as purity assessment, quantification, impurity profiling, or stability testing. The following table provides a comparative overview of several powerful analytical techniques that can be effectively employed for the analysis of this compound.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1][2] | Higher cost of instrumentation and solvents compared to some other methods.[2] | Purity determination, assay for potency, stability-indicating assays, and impurity profiling.[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information and structural elucidation of the analyte and impurities; high selectivity and sensitivity.[1] | Higher complexity and cost of instrumentation and maintenance. | Impurity identification, metabolite studies, and confirmation of identity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection using mass spectrometry. | Excellent for the analysis of volatile impurities. | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.[2] | Analysis of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Unrivaled for structural elucidation and confirmation of molecular identity. | Lower sensitivity compared to chromatographic methods; complex data interpretation for impure samples. | Structural confirmation, and characterization of reference standards. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Provides information about the functional groups present in a molecule.[3] | Limited use for quantification; provides less structural detail than NMR. | Identification of functional groups and confirmation of compound identity. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable analytical data. Below are proposed starting methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This method is designed for the quantitative determination of this compound and the assessment of its purity.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid for improved peak shape). A typical starting gradient could be 30% Acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (a common starting point is 254 nm).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
Validation Parameters to be Assessed:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: Analyze a series of solutions at different concentrations to establish a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is crucial for identifying unknown impurities and degradation products.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
The HPLC conditions can be similar to those described above, ensuring compatibility with the mass spectrometer's ionization source.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to determine the optimal ionization for the parent compound and its impurities.
-
Mass Range: A wide mass range should be scanned (e.g., m/z 100-1000) to detect a broad range of potential impurities.
-
Collision Energy (for MS/MS): A range of collision energies should be applied to induce fragmentation and obtain structural information about the impurities.
Visualizing the Workflow
To facilitate a clear understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: General workflow for the analytical validation of this compound.
Caption: Logical pathway for HPLC method validation parameters.
This guide provides a foundational framework for establishing robust and reliable analytical methods for this compound. It is imperative that all methods are validated in accordance with the specific requirements of the intended application and relevant regulatory guidelines. The successful implementation of these analytical strategies will ensure the quality, safety, and efficacy of drug candidates incorporating this novel scaffold.
References
Benchmarking 4-Chlorobenzofuro[3,2-d]pyrimidine: A Comparative Analysis Against Established Drugs
For Immediate Release
This guide provides a comprehensive benchmark analysis of 4-Chlorobenzofuro[3,2-d]pyrimidine, a novel heterocyclic compound with therapeutic potential, against established drugs in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at its potential efficacy based on available data for structurally similar compounds.
Executive Summary
This compound belongs to a class of compounds that have demonstrated significant biological activity, including potential as anticancer and antimicrobial agents. Due to the limited publicly available data on this compound itself, this guide utilizes data from closely related halogenated thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines as a predictive benchmark. The comparative analysis is performed against leading tyrosine kinase inhibitors and standard antimicrobial agents to provide a contextual performance evaluation.
Anticancer Activity: Benchmarking Against Tyrosine Kinase Inhibitors
Benzofuro[3,2-d]pyrimidine derivatives have been suggested to act as tyrosine kinase inhibitors, a class of targeted cancer therapies that have revolutionized the treatment of various malignancies.[1][2][3] To benchmark the potential of this compound, we compare the in vitro cytotoxic activity of a structurally similar compound, 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine, against the well-established tyrosine kinase inhibitors, Gefitinib and Erlotinib.
Table 1: In Vitro Anticancer Activity (IC50 Values in µM)
| Compound/Drug | L1210 (Leukemia) | CCRF-CEM (Leukemia) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MIA Pa-Ca-2 (Pancreatic Cancer) |
| 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine* | 0.3 ± 0.04 | 0.4 ± 0.1 | 0.9 ± 0.1 | Not Reported | Not Reported |
| Gefitinib | Not Reported | Not Reported | Not Reported | 0.015 - 20+ | Not Reported |
| Erlotinib | Not Reported | Not Reported | Not Reported | >20 | 1.3 - 18+ |
*Note: Data for 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is used as a surrogate for this compound due to structural similarity. IC50 values represent the concentration required to inhibit 50% of cell growth.
Antimicrobial Activity: A Comparative Outlook
Derivatives of benzofuro[3,2-d]pyrimidine have also exhibited promising antimicrobial properties. In this section, we provide a comparative framework against widely used antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal). While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available, the table below presents the established efficacy of the comparator drugs against common pathogens.
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Drug | Escherichia coli | Candida albicans |
| This compound | Data Not Available | Data Not Available |
| Ciprofloxacin | ≤1 (Susceptible) | Not Applicable |
| Fluconazole | Not Applicable | ≤8 (Susceptible) |
Experimental Protocols
The data presented in the comparison tables are typically generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth in vitro.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., L1210, CCRF-CEM, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) and reference drugs are serially diluted to various concentrations and added to the wells. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the lowest concentration of a compound that inhibits the growth of a specific microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, C. albicans) is prepared.
-
Serial Dilution: The test compound and control antibiotics are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Benchmarking Process
To better illustrate the workflow and conceptual relationships in this benchmarking guide, the following diagrams are provided.
References
Forging the Core: A Head-to-Head Comparison of Benzofuro[3,2-d]pyrimidine Synthesis Routes
A critical evaluation of prevalent synthetic strategies for the construction of the medicinally significant benzofuro[3,2-d]pyrimidine scaffold, providing researchers with a comparative guide to methodology, efficiency, and practicality.
The benzofuro[3,2-d]pyrimidine core is a privileged heterocyclic motif found in numerous compounds exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The efficient construction of this scaffold is, therefore, a significant focus for medicinal chemists and drug development professionals. This guide provides a head-to-head comparison of several key synthetic routes, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of benzofuro[3,2-d]pyrimidines can be broadly approached through several strategic disconnections. Here, we compare four prominent methods: multi-step condensation reactions, aza-Wittig reaction-based approaches, [4+2] annulation/aromatization strategies, and syntheses starting from benzofuran chalcones.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
| Route 1: Condensation of 3-Amino-2-benzofurancarboxamide | 3-Amino-2-benzofurancarboxamide, Aromatic aldehydes | Catalytic HCl, Ethanol | 4 hours | Moderate | Single step, readily available starting materials.[1][2] | Can require harsh acidic conditions and elevated temperatures.[3] |
| Route 2: Aza-Wittig Reaction | Iminophosphoranes, n-Butyl isocyanate, Nucleophiles | Sodium ethoxide or K2CO3 | Not Specified | Satisfactory | Good for introducing diversity at the 2-position.[4] | Multi-step preparation of the iminophosphorane precursor.[4] |
| Route 3: [4+2] Annulation/ Aromatization | Benzofuran-derived azadienes, N−Ts cyanamides | Not Specified | Not Specified | Not Specified | Mild reaction conditions.[3][5] | Requires synthesis of specialized benzofuran-derived azadienes.[3] |
| Route 4: From Benzofuran Chalcones | 2-Acetyl benzofuran, Aromatic aldehydes, Guanidine nitrate | Strong alkali (e.g., NaOH) | Not Specified | Not Specified | Utilizes readily accessible chalcone intermediates.[2][6] | Multi-step process involving chalcone formation and subsequent cyclization.[2] |
Table 1: Comparison of Key Performance Indicators for Benzofuro[3,2-d]pyrimidine Synthesis Routes. This table summarizes the critical parameters for each synthetic strategy, allowing for a rapid assessment of their suitability for specific research and development needs.
Visualizing the Synthetic Pathways
To further elucidate the mechanistic differences between these synthetic approaches, the following diagrams illustrate the core transformations.
Caption: General workflow for the condensation synthesis of benzofuro[3,2-d]pyrimidines.
Caption: Aza-Wittig based synthesis of diversely substituted benzofuro[3,2-d]pyrimidines.
Caption: [4+2] Annulation/Aromatization strategy for benzofuro[3,2-d]pyrimidin-2-amines.
Caption: Synthesis of pyrimidine-containing benzofurans via benzofuran chalcones.
Experimental Protocols
Route 1: General Procedure for the Condensation of 3-Amino-5-bromo-benzofuran-2-carboxamide with Aromatic Aldehydes [1][2]
A mixture of 3-amino-5-bromo-benzofuran-2-carboxamide (0.002 mol) and an aromatic aldehyde (0.002 mol) in ethanol (10 ml) is treated with a catalytic amount of concentrated hydrochloric acid (0.05 ml). The reaction mixture is heated for 4 hours. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the 8-bromo-2-(phenyl substituted)benzofuro[3,2-d]pyrimidin-4(3H)-one.
Route 2: General Procedure for the Aza-Wittig based Synthesis of 3-Alkyl-2-amino-benzofuro[3,2-d]pyrimidin-4(3H)-ones [4]
An iminophosphorane is reacted with n-butyl isocyanate at 40–50 °C to generate a carbodiimide intermediate. This intermediate is then reacted with a nitrogen- or oxygen-containing nucleophile (e.g., an amine or an alcohol) in the presence of a catalytic amount of sodium ethoxide or potassium carbonate. The reaction mixture is stirred until completion, followed by an appropriate workup and purification to yield the desired 3-alkyl-2-amino (or alkoxy/aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one.
Route 4: General Procedure for the Synthesis of 2-Amino-6-aryl-4-(benzofuran-2-yl) pyrimidines from Benzofuran Chalcones [2]
To a solution of 2-acetyl benzofuran and an aromatic aldehyde in a suitable solvent, a strong alkali such as sodium hydroxide is added, and the mixture is stirred to form the corresponding 3-aryl-1-(2-benzofuryl)-2-propen-1-one (benzofuran chalcone). The isolated chalcone is then reacted with guanidine nitrate in ethanol in the presence of sodium hydroxide. The reaction mixture is heated under reflux, and upon completion, it is cooled and worked up to provide the 2-amino-6-aryl-4-(benzofuran-2-yl) pyrimidine.
The Influence of Modern Synthetic Techniques
It is noteworthy that modern synthetic methodologies can significantly impact the efficiency of these routes. For instance, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic systems.[7][8][9] Researchers should consider the adoption of such techniques to optimize the synthesis of benzofuro[3,2-d]pyrimidines. Furthermore, metal-catalyzed cross-coupling reactions offer powerful tools for the late-stage functionalization of the benzofuro[3,2-d]pyrimidine core, allowing for the rapid generation of compound libraries for structure-activity relationship studies.[10][11]
Conclusion
The choice of a synthetic route for constructing benzofuro[3,2-d]pyrimidines is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The classical condensation approach offers a straightforward entry to this scaffold, while the aza-Wittig and [4+2] annulation routes provide access to a broader range of derivatives, particularly at the 2-position. The synthesis from benzofuran chalcones represents another viable, albeit multi-step, alternative. By understanding the nuances of each approach, researchers can make informed decisions to efficiently access these valuable heterocyclic compounds for further investigation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 4-Chlorobenzofuro[3,2-d]pyrimidine
This document provides comprehensive guidance on the safe handling and proper disposal of 4-Chlorobenzofuro[3,2-d]pyrimidine, a halogenated heterocyclic compound. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within a laboratory setting.
Immediate Safety and Hazard Information
Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Precautionary Measures:
-
Always handle this compound within a certified chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3][4][5]
-
Do not eat, drink, or smoke in laboratory areas.[1]
Physical and Chemical Properties
Quantitative data for the target compound is limited. The table below includes data for a related compound, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to provide a general reference.
| Property | Value | Compound |
| Physical State | Solid | 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine[6] |
| Melting Point | 215 - 220 °C / 419 - 428 °F | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[3] |
| Molecular Formula | C10H5ClN2O | This compound |
Detailed Disposal Protocol
Disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8]
Methodology: Segregation and Containerization
-
Waste Characterization:
-
This compound waste is classified as halogenated organic waste .[8]
-
This applies to the pure compound, reaction mixtures containing it, and any materials (e.g., silica gel, filter paper) contaminated with it.
-
-
Waste Segregation:
-
Container Selection:
-
Waste Container Labeling:
-
Label the waste container clearly and accurately before adding any waste.[8]
-
The label must include the following information:
-
The full chemical name: "This compound Waste ". Do not use abbreviations.[8]
-
For mixtures, list all chemical constituents and their approximate percentages.[8]
-
The accumulation start date (the date the first drop of waste is added).[8]
-
The name and contact information of the responsible researcher or lab manager.[8]
-
Clear indication of the hazards (e.g., "Toxic," "Irritant").[8]
-
-
On-Site Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8]
-
Keep the waste container closed at all times except when adding waste.[8][9]
-
Utilize secondary containment (such as a larger, chemically resistant bin or tray) for all liquid waste containers to contain potential leaks.[7][10]
-
-
Arranging for Final Disposal:
-
Disposal of Contaminated Labware and Empty Containers:
-
Grossly Contaminated Items: Labware (e.g., TLC plates, pipette tips) and PPE (e.g., gloves) that are contaminated with this compound must be disposed of as solid hazardous waste.
-
Empty Containers: An "empty" container that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[7][8]
-
The first rinseate is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[7] For highly toxic materials, the first three rinses must be collected.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[8]
-
-
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Personal Safety: Evacuate non-essential personnel from the immediate area. Avoid breathing dust or vapors.[4][5]
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels on solvent spills.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.
-
Place the collected material into a sealed, properly labeled hazardous waste container.[4]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size. For large or unmanageable spills, evacuate the area and contact emergency services immediately.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine | CymitQuimica [cymitquimica.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. mn.uio.no [mn.uio.no]
Personal protective equipment for handling 4-Chlorobenzofuro[3,2-d]pyrimidine
Essential Safety and Handling Guide for 4-Chlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these protocols is essential for personal safety and environmental protection. The recommendations are based on safety data for structurally similar chlorinated heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[1][2] Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect against splashes and airborne particles that could cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing should be worn.[1][2] For compounds with unknown toxicity, double gloving is recommended. | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If dust or aerosols are generated and exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges is necessary.[2][4] | To avoid inhalation of dust or vapors which can cause respiratory tract irritation.[1] |
| Footwear | Closed-toe and closed-heel shoes constructed of a durable material.[3] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial to minimize exposure and ensure experimental accuracy.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Designate and clearly label a specific area for handling this compound.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[5]
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles.
-
Wash and dry hands thoroughly before putting on the first pair of chemical-resistant gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice.[1]
-
-
Compound Handling :
-
Perform all manipulations, including weighing and transferring the solid compound, within the chemical fume hood to control the release of dust and vapors.
-
Use non-sparking tools to prevent ignition sources.
-
Keep the container tightly closed when not in use.[5]
-
-
Decontamination and Doffing PPE :
-
After handling, decontaminate the work area with an appropriate solvent and cleaning agent.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove lab coat and goggles.
-
Disposal Plan
Chlorinated organic compounds require disposal as hazardous waste. Improper disposal can lead to environmental contamination.
Table 2: Disposal Guidelines for this compound
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container. Store in a designated, well-ventilated hazardous waste storage area. | Dispose of through a licensed chemical waste management company. Incineration at a permitted facility is a common method for chlorinated waste.[6] |
| Contaminated Labware | Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous liquid waste. Dispose of heavily contaminated disposable labware as solid hazardous waste. | The collected solvent rinsate should be disposed of as chlorinated solvent waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container immediately after use. | Treat as solid hazardous waste and dispose of through a licensed contractor. |
Note: Never dispose of this compound or its containers in regular trash or down the drain.[2]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
